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  • Product: N-Methylthiazol-2-amine hydrochloride
  • CAS: 6142-07-0

Core Science & Biosynthesis

Foundational

The Pharmacological Mechanisms of N-Methylthiazol-2-amine Hydrochloride: A Privileged Scaffold in Targeted Drug Discovery

Executive Summary: Redefining "Mechanism of Action" for a Pharmacophore In medicinal chemistry, certain molecular building blocks transcend single-target pharmacology. N-Methylthiazol-2-amine hydrochloride (CAS 6142-07-0...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Redefining "Mechanism of Action" for a Pharmacophore

In medicinal chemistry, certain molecular building blocks transcend single-target pharmacology. N-Methylthiazol-2-amine hydrochloride (CAS 6142-07-0) is one such compound. As a standalone chemical entity, it is not a dosed therapeutic agent with a singular in vivo mechanism of action. Rather, it serves as a privileged pharmacophore scaffold —a highly reactive, structurally optimized intermediate that dictates the mechanism of action for a diverse array of advanced therapeutics and molecular probes[1][2].

This whitepaper dissects the mechanistic causality behind N-Methylthiazol-2-amine-derived compounds. By leveraging the electron-rich thiazole ring and the nucleophilic N-methylamine group, researchers have engineered highly specific agents targeting neuropharmacology (mGluR1), oncology (LIMK1, CDK9), and virology (Flavivirus RdRp). We will explore the structural rationale, target-specific biological mechanisms, and the validated experimental protocols used to synthesize and evaluate these advanced molecules.

Physicochemical & Structural Rationale

The utility of N-Methylthiazol-2-amine hydrochloride stems from its dual-functional nature:

  • The Thiazole Ring: Acts as a robust hydrogen-bond acceptor and participates in critical lipophilic interactions within deep protein binding pockets (e.g., kinase hinge regions or GPCR allosteric sites).

  • The N-Methylamine Group: The secondary amine serves as a potent nucleophile during synthesis[3]. Biologically, the methyl substitution is a critical steric director. Compared to bulkier alkyl groups (like isopropyl), the N-methyl group significantly lowers lipophilicity (cLogD), which is essential for penetrating the blood-brain barrier while minimizing non-specific lipid binding[4].

Pharmacophore Scaffold N-Methylthiazol-2-amine Hydrochloride Thiazole Thiazole Ring (H-Bond Acceptor / Lipophilic) Scaffold->Thiazole Amine N-Methylamine (Nucleophile / Hinge Binder) Scaffold->Amine Target1 mGluR1 Allosteric Site (Neurology) Thiazole->Target1 Hydrophobic fit Target3 Viral RdRp Pocket (Virology) Thiazole->Target3 Allosteric modulation Target2 LIMK1 P-loop Cys349 (Oncology) Amine->Target2 Covalent anchor

Fig 1. Pharmacophore mapping of the N-Methylthiazol-2-amine scaffold to biological targets.

Target-Specific Mechanisms of Action

Neuropharmacology: Allosteric Modulation of mGluR1 (The [18F]FIMX Radioligand)

Metabotropic glutamate receptor 1 (mGluR1) is a Group I GPCR implicated in cerebellar ataxia, schizophrenia, and pain[5]. To study mGluR1 in vivo, researchers utilized N-Methylthiazol-2-amine to synthesize FIMX (4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide).

Mechanism: FIMX binds to the allosteric site within the 7-transmembrane domain of mGluR1. The strategic use of the N-methyl group (replacing an older N-isopropyl analog) yields a 3-fold higher human mGluR1 affinity (IC50 = 1.8 nM) and reduces lipophilicity[4]. This structural tweak accelerates the washout of non-specific binding in the brain, making the [18F]-radiolabeled version an exceptional Positron Emission Tomography (PET) imaging agent for mapping mGluR1 distribution in the cerebellum and thalamus.

mGluR1 Precursor Iodonium Salt Precursor (from N-Methylthiazol-amine) Fluorination [18F] Fluorination (Nucleophilic Substitution) Precursor->Fluorination FIMX [18F]FIMX Radioligand Fluorination->FIMX mGluR1 mGluR1 Binding (Cerebellum/Thalamus) FIMX->mGluR1 High Affinity (IC50 1.8nM) PET PET Imaging Signal mGluR1->PET

Fig 3. Radiosynthesis and mechanism of [18F]FIMX for mGluR1 PET imaging.

Oncology: Isoform-Selective Covalent Inhibition of LIMK1

LIM kinase 1 (LIMK1) regulates the actin cytoskeleton and is a target for metastasis inhibition. A major challenge in kinase pharmacology is achieving selectivity between closely related isoforms (LIMK1 vs. LIMK2).

Mechanism: By utilizing N-Methylthiazol-2-amine as a core scaffold, researchers developed a covalent inhibitor (e.g., SM311) that specifically targets Cys349 , a reactive cysteine located in the glycine-rich P-loop of the LIMK1 kinase domain[6][7]. The aminothiazole core anchors the molecule in the ATP-binding pocket via fast non-covalent kinetics, perfectly positioning an attached acrylamide warhead to undergo a Michael addition with Cys349. Because LIMK2 lacks this precise spatial accessibility, the compound achieves >30-fold cellular selectivity for LIMK1[7].

LIMK1 PanInhibitor Pan-LIMK Inhibitor (Reversible) NMethyl N-Methylthiazol-2-amine Derivatization PanInhibitor->NMethyl Scaffold optimization Acrylamide Acrylamide Warhead Installation NMethyl->Acrylamide Cys349 Covalent Binding to LIMK1 Cys349 Acrylamide->Cys349 Michael addition Selectivity Isoform Selectivity (LIMK1 > LIMK2) Cys349->Selectivity Steric exclusion in LIMK2

Fig 2. Workflow of LIMK1 isoform-selective covalent inhibition via Cys349 targeting.

Virology: Allosteric Inhibition of Viral RNA Polymerase

Derivatives containing the 4-(1-aminoethyl)-N-methylthiazol-2-amine core have demonstrated potent antiviral activity against all four serotypes of the Dengue virus and Hepatitis C Virus (HCV)[8].

Mechanism: These aminothiazole compounds act as non-nucleoside inhibitors. They bind to an allosteric pocket on the viral RNA-dependent RNA polymerase (RdRp) (e.g., NS5B in HCV). This binding induces a conformational change that locks the polymerase in an inactive state, specifically interfering with the late stage of the viral infection cycle and preventing RNA replication[8].

Quantitative Pharmacological Data

The following table summarizes the structure-activity relationship (SAR) and pharmacological metrics of key N-Methylthiazol-2-amine derivatives across different therapeutic areas.

Derivative / CompoundPrimary TargetMechanism of ActionAffinity / PotencySelectivity Profile
FIMX (Compound 11) mGluR1Allosteric GPCR ModulatorIC50 = 1.8 nMHigh (mGluR1 > mGluR5)
SM311 (Compound 10) LIMK1Covalent Kinase Inhibitor (Cys349)Sub-micromolar>30-fold (LIMK1 > LIMK2)
CND1203 Dengue RdRpAllosteric Polymerase InhibitorLow micromolarPan-serotype (DENV 1-4)
Compound 30c CDK9ATP-competitive Kinase InhibitorLow nanomolar10-40-fold (CDK9 > CDK2)

Data synthesized from authoritative pharmacological screenings[4][7][8][9].

Experimental Protocols & Methodologies

To ensure scientific trustworthiness and self-validation, the following protocols detail the synthesis and biological evaluation of N-Methylthiazol-2-amine derivatives.

Protocol A: Synthesis of the mGluR1 PET Precursor (Iodonium Salt)

Causality: The synthesis requires protecting the nucleophilic amines to prevent auto-reaction during the aggressive [18F] fluorination step.

  • Acylation: Suspend 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine in toluene. Add 4-bromobenzoyl chloride and triethylamine (Et3N) under Argon. Stir at 100 °C overnight to yield the brominated intermediate[4].

  • Amination: React the intermediate with methylamine (MeNH2) and K2CO3 in 1,4-dioxane at 85 °C for 5 hours to replace the pyrimidine chloride[4].

  • Boc-Protection: Treat the resulting amine with Di-tert-butyl dicarbonate ((Boc)2O) and DMAP in THF at 70 °C for 1 hour. Validation: Confirm mass shift via LC-MS to ensure complete protection of the secondary amine[4].

  • Stannylation & Iodonium Formation: React with hexabutylditin and Pd(PPh3)4, followed by treatment with Koser's reagent for 4 days at room temperature to yield the final aryliodonium tosylate precursor[4].

Protocol B: Cellular Target Engagement Assay (NanoBRET for LIMK1)

Causality: To prove that the synthesized covalent inhibitor engages LIMK1 inside living cells (accounting for membrane permeability and intracellular ATP competition).

  • Transfection: Transfect HEK293T cells with a plasmid encoding a LIMK1-NanoLuc fusion protein.

  • Tracer Incubation: After 24 hours, treat cells with a cell-permeable fluorescent kinase tracer compatible with NanoBRET.

  • Inhibitor Titration: Add serial dilutions of the N-Methylthiazol-2-amine-derived covalent inhibitor (e.g., SM311) to the cells. Incubate for 2 hours to allow covalent bond formation[7].

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in BRET indicates the inhibitor has successfully displaced the fluorescent tracer by covalently binding to Cys349[7].

References

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-Methylthiazol-2-amine Hydrochloride in Drug Discovery

Executive Summary & Pharmacophore Rationale As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds during hit-to-lead optimization campaigns. Among these, the 2-aminothiazole core stands out as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds during hit-to-lead optimization campaigns. Among these, the 2-aminothiazole core stands out as a privileged, bifunctional building block[1]. Specifically, N-Methylthiazol-2-amine hydrochloride (CAS: 6142-07-0) offers a highly versatile starting material for drug discovery[2].

The thiazole ring provides a robust, metabolically stable bioisostere for phenyl or pyridine rings, while the exocyclic N-methylamine group offers a nucleophilic vector for further functionalization[1]. The choice to utilize the hydrochloride salt form over the free base is highly intentional: the salt mitigates the oxidative lability of the electron-rich free base, ensuring prolonged shelf-life, enhanced crystallinity, and predictable stoichiometry during parallel synthesis workflows.

Physicochemical Profiling & Structural Elucidation

Understanding the exact molecular metrics is non-negotiable for stoichiometric precision in the laboratory. The hydrochloride salt formulation significantly alters the molecular weight and solubility profile compared to the free base, which dictates how the compound behaves in polar aprotic solvents.

Table 1: Core Physicochemical Parameters

ParameterValueScientific Rationale / Implication
Chemical Name N-Methylthiazol-2-amine hydrochlorideStandard nomenclature for regulatory tracking[3].
CAS Number 6142-07-0Unique registry identifier for procurement[2].
Molecular Formula C4H7ClN2S (or C4H6N2S·HCl)Accounts for the 1:1 molar ratio of the free base to hydrochloric acid[3].
Molecular Weight 150.63 g/mol Critical for accurate molarity and equivalent calculations[3].
SMILES CNC1=NC=CS1.ClComputational representation for cheminformatics and docking studies[3].
Physical State Solid (Cold-chain recommended)Salt formation enhances aqueous solubility and prevents degradation.

Synthetic Methodology: Amide Coupling Protocol

Expertise & Experience: When incorporating N-Methylthiazol-2-amine hydrochloride into a larger molecular framework (e.g., forming an amide bond with a carboxylic acid), the presence of the HCl salt necessitates a strategic approach. The secondary amine is sterically hindered by the N-methyl group and electronically deactivated by the electron-withdrawing nature of the thiazole ring. Therefore, standard coupling reagents (like EDC/HOBt) often lead to sluggish kinetics. Highly efficient coupling reagents (like HATU) and a non-nucleophilic base (like DIPEA) are strictly required.

Step-by-Step Self-Validating Protocol:

  • Preparation & Solubilization : Suspend 1.0 equivalent of the target carboxylic acid and 1.2 equivalents of N-Methylthiazol-2-amine hydrochloride in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • In Situ Freebasing : Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.

    • Causality: The excess base serves a critical dual purpose. First, it neutralizes the HCl salt to liberate the nucleophilic free amine in situ. Second, it acts as a proton scavenger during the subsequent coupling cycle, preventing the reaction from stalling.

  • Activation : Add 1.2 equivalents of HATU to the mixture.

    • Causality: HATU generates a highly reactive 7-azabenzotriazole active ester. This high-energy intermediate is necessary to overcome the weak nucleophilicity of the sterically hindered 2-aminothiazole.

  • Reaction & In-Process Control (IPC) : Stir the reaction at room temperature for 2-4 hours. Withdraw a 5 µL aliquot, dilute in 1 mL of methanol, and analyze via LC-MS.

    • Self-Validation: The reaction is only deemed complete when the extracted ion chromatogram (EIC) shows >95% consumption of the starting material. If incomplete, the system dictates the addition of 0.5 eq HATU/DIPEA.

  • Workup & Purification : Quench with saturated aqueous NaHCO3, extract with ethyl acetate, dry over Na2SO4, and purify via reverse-phase preparative HPLC.

Visualizing the Synthetic & QC Logic

To ensure absolute reproducibility, the synthetic workflow must integrate quality control at critical junctures, creating a closed-loop, self-validating system.

QC_Workflow Start N-Methylthiazol-2-amine HCl (Starting Material) Base In Situ Freebasing (DIPEA Addition) Start->Base Solubilization Coupling Amide Coupling (HATU Activation) Base->Coupling Nucleophilic Attack LCMS In-Process Control (LC-MS Validation) Coupling->LCMS Aliquot Sampling LCMS->Coupling Incomplete (Add Reagents) Purification Purification (Prep-HPLC) LCMS->Purification Mass Confirmed FinalQC Final Release (NMR & Purity >95%) Purification->FinalQC Fraction Pooling

Workflow detailing the in situ freebasing, coupling, and self-validating QC process.

Target Engagement & Mechanistic Pathways

The 2-aminothiazole motif is frequently deployed in the design of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs[1]. The nitrogen atoms within the thiazole ring and the exocyclic amine act as a potent bidentate system.

Target Engagement Logic: When a drug containing the N-methylthiazol-2-amine core enters a kinase ATP-binding pocket, the thiazole nitrogen typically acts as a hydrogen-bond acceptor, interacting with the hinge region backbone (e.g., the amide NH of a methionine residue). Simultaneously, the N-methyl group projects into the solvent-exposed region or a specific hydrophobic sub-pocket. This precise spatial arrangement allows medicinal chemists to tune the drug's pharmacokinetic profile without disrupting the primary hinge-binding pharmacophore.

Target_Engagement Core Thiazole Core Hinge Kinase Hinge Region (ATP Pocket) Core->Hinge Hydrogen Bonding (Acceptor) Amine N-Methylamine Group Amine->Hinge Steric Direction (N-Methyl) Solvent Solvent Exposed Region Amine->Solvent Vector for Functionalization Efficacy Target Inhibition (Downstream Blockade) Hinge->Efficacy ATP Displacement

Mechanistic pathway of 2-aminothiazole derivatives engaging the kinase hinge region.

Trustworthiness & Analytical Grounding

To maintain scientific integrity, all synthesized derivatives utilizing N-Methylthiazol-2-amine hydrochloride must undergo rigorous orthogonal testing. Relying solely on LC-MS is insufficient due to potential isobaric impurities or regioisomers. A true self-validating system requires 1H-NMR (to confirm the disappearance of the secondary amine proton and the characteristic shift of the thiazole CH proton) coupled with quantitative HPLC (UV detection at 254 nm) to guarantee >95% purity before advancing the compound to biological assaying.

References

  • BLD Pharm. "6142-07-0 | N-Methylthiazol-2-amine hydrochloride". Source: bldpharm.com.
  • EvitaChem. "Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate (EVT-3410898)". Source: evitachem.com.
  • Chem960. "Cas no 96-50-4 (Aminothiazole)". Source: chem960.com.

Sources

Foundational

Whitepaper: In Vitro Efficacy and Mechanistic Profiling of N-Methylthiazol-2-amine Hydrochloride Scaffolds

Executive Summary As a Senior Application Scientist bridging the gap between medicinal chemistry and translational biology, I frequently evaluate the transition of raw chemical building blocks into potent therapeutic age...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist bridging the gap between medicinal chemistry and translational biology, I frequently evaluate the transition of raw chemical building blocks into potent therapeutic agents. N-Methylthiazol-2-amine hydrochloride (CAS 6142-07-0) is a highly privileged pharmacophore. While the raw hydrochloride salt functions primarily as a foundational synthetic intermediate, its true in vitro efficacy is unlocked when incorporated as a core structural motif in advanced molecular scaffolds.

This technical guide deconstructs the in vitro validation of N-methylthiazol-2-amine-derived compounds across two distinct therapeutic domains: broad-spectrum antiviral inhibition (targeting Dengue virus) and oncological metabolic reprogramming (targeting colorectal cancer via RNA methyltransferase inhibition).

Antiviral Efficacy: Broad-Spectrum Dengue Virus Inhibition

Mechanistic Rationale

High-throughput screening of kinase-focused libraries has identified the 4-(1-aminoethyl)-N-methylthiazol-2-amine cluster as a potent inhibitor of all four Dengue virus (DENV) serotypes [1]. Time-of-addition assays indicate that this thiazole core does not prevent viral entry; rather, it interferes with the late stages of the viral infection cycle, specifically disrupting viral assembly and maturation within the host cell's endoplasmic reticulum.

High-Content Screening (HCA) Methodology

To evaluate the efficacy of these thiazole derivatives, we utilize an image-based High-Content Assay (HCA). This protocol is designed as a self-validating system , extracting both cytotoxicity and antiviral efficacy from a single well to eliminate well-to-well variance.

Step-by-Step Protocol:

  • Host Cell Seeding: Plate Huh-7.5 cells in 384-well optical bottom plates.

    • Causality: Huh-7.5 cells harbor a point mutation in the RIG-I pathway, rendering them highly permissive to DENV replication. This maximizes the assay's dynamic range and ensures a robust Z'-factor.

  • Viral Infection & Compound Addition: Infect cells with DENV (MOI 0.5) and immediately co-administer the N-methylthiazol-2-amine derivatives.

    • Causality: Co-administration ensures the compound is present during the entire replication cycle, allowing the capture of late-stage assembly inhibitors.

  • Fixation and Immunofluorescent Staining: At 48 hours post-infection, fix cells with 4% paraformaldehyde. Stain nuclei with DAPI and viral envelope proteins with an Alexa488-conjugated anti-flavivirus antibody.

    • Causality: DAPI provides a direct count of total cells (yielding the 50% Cytotoxic Concentration, CC50), while Alexa488 quantifies the viral load (yielding the 50% Effective Concentration, EC50). This dual-staining approach intrinsically normalizes efficacy against host cell viability.

  • Automated Confocal Imaging: Utilize computer vision algorithms to segment the DAPI signal (defining nuclear boundaries) and apply a watershed transformation to map the cytoplasmic Alexa488 signal.

HCA_Workflow Step1 1. Cell Seeding (Huh-7.5) Step2 2. DENV Infection (MOI 0.5) Step1->Step2 Step3 3. Drug Treatment (Thiazole Core) Step2->Step3 Step4 4. Dual Staining (DAPI/Alexa488) Step3->Step4 Step5 5. Confocal Imaging Step4->Step5 Step6 6. Data Analysis (EC50/CC50) Step5->Step6

Fig 1. High-Content Screening workflow for evaluating antiviral efficacy of thiazole derivatives.

Quantitative Efficacy Data

The incorporation of the N-methylthiazol-2-amine core yields compounds with exceptional selectivity indices (SI), demonstrating high antiviral potency with negligible host toxicity [1].

Table 1: Antiviral Efficacy of N-Methylthiazol-2-amine Derivatives (DENV)

Compound IDTarget SerotypeEC50 (µM)CC50 (µM)Selectivity Index (SI)
CND1201DENV-11.2>50.0>41.6
CND1201DENV-20.8>50.0>62.5
CND1203DENV-21.5>50.0>33.3
CND1243DENV-40.9>50.0>55.5

Oncological Efficacy: NSUN3 Inhibition in Colorectal Cancer

Mechanistic Rationale

Beyond virology, the N-methylthiazol-2-amine scaffold has been successfully engineered into bipyridine derivatives (e.g., Compound B19) to target Colorectal Cancer (CRC) [2]. These derivatives act as first-in-class inhibitors of NOP2/Sun RNA methyltransferase 3 (NSUN3) . By binding to NSUN3, the thiazole derivative blocks the 5-methylcytosine (m5C) modification of mitochondrial tRNA. This triggers a cascade: mitochondrial oxidative phosphorylation (OXPHOS) is impaired, inducing metabolic stress that activates AMPK, which subsequently inhibits STAT3 signaling, ultimately driving the CRC cells into apoptosis.

NSUN3_Pathway Drug Thiazole Derivative (B19) NSUN3 NSUN3 Enzyme Drug->NSUN3 Binds & Inhibits m5C mt-tRNA m5C NSUN3->m5C Reduces Methylation OXPHOS Mitochondrial OXPHOS m5C->OXPHOS Impairs Translation AMPK AMPK Activation OXPHOS->AMPK Metabolic Stress STAT3 STAT3 Inhibition AMPK->STAT3 Suppresses Apoptosis CRC Apoptosis STAT3->Apoptosis Triggers

Fig 2. Mechanistic pathway of NSUN3 inhibition by bipyridine-thiazole derivatives in CRC cells.

In Vitro Proliferation & Target Validation Protocol

To accurately measure the anti-proliferative effects of these metabolic inhibitors, standard metabolic assays (like MTT/MTS) are heavily confounded because the drug directly alters mitochondrial respiration. Therefore, we employ the Sulforhodamine B (SRB) assay , which measures total protein content, ensuring a self-validating and artifact-free readout.

Step-by-Step Protocol:

  • Cell Plating & Synchronization: Plate HCT-116 colorectal cancer cells at a low density (3,000 cells/well) in 96-well plates and incubate overnight.

    • Causality: Low-density plating ensures cells remain in the exponential growth phase for the duration of the assay, which is when metabolic demands (and reliance on NSUN3/OXPHOS) are highest.

  • Compound Incubation: Treat cells with serial dilutions of the N-methylthiazol-2-amine derivative for 72 hours.

    • Causality: A prolonged 72-hour exposure is mandatory. NSUN3 inhibition does not cause acute lysis; it requires time for existing methylated mt-tRNAs to deplete and for the metabolic shift from OXPHOS to glycolysis to induce terminal AMPK/STAT3-mediated apoptosis.

  • TCA Fixation & SRB Staining: Fix cells in situ by gently adding cold 10% Trichloroacetic acid (TCA). Wash, dry, and stain with 0.4% SRB dissolved in 1% acetic acid.

    • Causality: SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions. This provides a direct, linear readout of cellular protein mass that is completely independent of the mitochondrial metabolic shifts induced by the drug.

  • Solubilization & Quantification: Wash unbound dye with 1% acetic acid, solubilize the bound dye in 10 mM Tris base (pH 10.5), and read absorbance at 510 nm.

Quantitative Efficacy Data

Structure-Activity Relationship (SAR) studies demonstrate that while the isolated N-methylthiazol-2-amine core (Compound C3) lacks sufficient membrane permeability and target affinity on its own, its integration into the bipyridine scaffold (Compound B19) yields potent nanomolar efficacy against CRC lines [2].

Table 2: Antiproliferative Efficacy of Thiazole Derivatives in CRC

CompoundCore ModificationCell LineTargetIC50 (µM)
C3N-methylthiazol-2-amine (Base)HCT-116NSUN3>50.0 (Inactive)
B19Bipyridine-thiazoleHCT-116NSUN32.4
B19Bipyridine-thiazoleSW620NSUN33.1
5-FluorouracilControlHCT-116DNA/RNA4.8

Conclusion

N-Methylthiazol-2-amine hydrochloride is far more than a simple chemical reagent; it is a highly versatile pharmacophore. As demonstrated through rigorous, self-validating in vitro methodologies, its strategic incorporation into larger chemical scaffolds enables the precise targeting of complex intracellular machinery—ranging from viral envelope assembly in Dengue to mitochondrial RNA methylation in colorectal cancer.

References

  • Title: High Content Screening of a Kinase-Focused Library Reveals Compounds Broadly-Active against Dengue Viruses Source: PLOS Neglected Tropical Diseases (2013) URL: [Link]

  • Title: Bipyridine Derivatives as NOP2/Sun RNA Methyltransferase 3 Inhibitors for the Treatment of Colorectal Cancer Source: Journal of Medicinal Chemistry (2024) URL: [Link]

Protocols & Analytical Methods

Method

Dissolution of N-Methylthiazol-2-amine Hydrochloride in DMSO: An Application Note and Protocol

Abstract This comprehensive guide provides a detailed protocol for the dissolution of N-Methylthiazol-2-amine hydrochloride in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed protocol for the dissolution of N-Methylthiazol-2-amine hydrochloride in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple set of instructions to explain the underlying chemical principles, offer strategies for optimizing solubility, and provide robust troubleshooting advice. By understanding the causality behind the protocol, researchers can ensure the preparation of high-quality, reliable stock solutions, which is a critical first step for generating reproducible data in downstream biological assays and screening campaigns.

Introduction: The Criticality of Proper Compound Dissolution

N-Methylthiazol-2-amine hydrochloride is a heterocyclic amine derivative belonging to the broader class of aminothiazoles. This structural motif is of significant interest in medicinal chemistry and drug discovery. The hydrochloride salt form is often utilized to improve the stability and handling of the parent compound. For most in vitro and cell-based assays, DMSO is the solvent of choice due to its broad-spectrum solubilizing power for both polar and nonpolar compounds.[1][2]

However, the process is not always as simple as adding solvent to a solid. The success of an experiment often hinges on the quality of the initial stock solution. Incomplete dissolution, compound precipitation upon dilution, or degradation can lead to inaccurate concentration measurements and, consequently, unreliable experimental results. This guide provides a scientifically grounded, step-by-step methodology to mitigate these risks.

Physicochemical Properties and Key Considerations

A foundational understanding of the compound's properties is essential for accurate stock solution preparation.

PropertyValueSource
Chemical Name N-Methylthiazol-2-amine hydrochloride-
CAS Number 6142-07-0[3]
Molecular Formula C₄H₇ClN₂S[3]
Molecular Weight 150.63 g/mol [3]
Appearance White to off-white crystalline powder (typical)General Knowledge

Key Considerations for Amine Hydrochloride Salts: N-Methylthiazol-2-amine hydrochloride is an amine salt. In the solid state, the amine group is protonated (NH⁺) and associated with a chloride anion (Cl⁻). When dissolved in a polar aprotic solvent like DMSO, the salt will dissociate into the protonated amine cation and the chloride anion. This is a critical point, as the charged nature of the molecule influences its solubility and potential interactions in assays.

The Chemistry of Dissolution: A Mechanistic Overview

Understanding why certain steps are taken is key to troubleshooting and adapting the protocol. DMSO is a powerful polar aprotic solvent, meaning it has a strong dipole moment to solvate ions but lacks acidic protons.

The dissolution process can be visualized as follows:

  • Ion-Dipole Interactions: The positive end of the DMSO dipole (sulfur atom) interacts favorably with the chloride anion (Cl⁻), while the negative end (oxygen atom) interacts with the protonated thiazole amine cation.

  • Solvation Shell: Multiple DMSO molecules surround each ion, forming a "solvation shell." This shell shields the ions from each other, preventing them from re-crystallizing and keeping them in solution.

  • Energy Input: Physical agitation (vortexing) and gentle heating increase the kinetic energy of the system. This helps to break apart the crystal lattice of the solid compound and accelerates the rate at which DMSO molecules can solvate the individual ions.

Below is a diagram illustrating the logical workflow for dissolving the compound.

G cluster_prep Preparation cluster_dissolution Dissolution Process cluster_troubleshoot Troubleshooting Prep 1. Calculate Required Mass (Based on Target Concentration & Volume) Weigh 2. Accurately Weigh Compound Prep->Weigh Add_DMSO 3. Add Calculated Volume of Anhydrous DMSO Weigh->Add_DMSO Vortex 4. Vortex at Room Temperature Add_DMSO->Vortex Check 5. Visually Inspect for Complete Dissolution Vortex->Check Success Solution is Ready for Aliquoting & Storage Check->Success Yes Troubleshoot Troubleshoot: Particulates Remain Check->Troubleshoot No Heat 6a. Gentle Warming (37°C Water Bath) Troubleshoot->Heat Sonicate 6b. Sonication (Brief Pulses) Troubleshoot->Sonicate Check2 7. Re-inspect Solution Heat->Check2 Sonicate->Check2 Check2->Success Yes

Caption: Dissolution Workflow for N-Methylthiazol-2-amine hydrochloride in DMSO.

Materials and Equipment

  • N-Methylthiazol-2-amine hydrochloride (CAS: 6142-07-0)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials with screw caps

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or heating block (optional, for gentle warming)

  • Sonicator (optional)

Detailed Protocols

Protocol for Determining Maximum Solubility (Optional but Recommended)
  • Preparation: Weigh out approximately 5-10 mg of N-Methylthiazol-2-amine hydrochloride into a pre-weighed sterile vial. Record the exact mass.

  • Initial Solvent Addition: Add a small, known volume of anhydrous DMSO (e.g., 100 µL) to the vial.

  • Equilibration: Vortex the vial vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution against a dark background. If all the solid has dissolved, the solubility is at least the current concentration (e.g., 5 mg in 100 µL is 50 mg/mL).

  • Titration: If the solid has dissolved, return to step 1 and use a larger starting mass. If solid remains, add another known aliquot of DMSO (e.g., 50 µL), vortex again, and re-observe.

  • Endpoint: Continue the titration until all the solid is completely dissolved. The concentration at this point is the approximate maximum solubility at room temperature. It is recommended to prepare stock solutions at a concentration slightly below this maximum (e.g., 80-90%) to ensure stability.

Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust calculations as needed for different concentrations or volumes.

  • Calculation:

    • Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.001 L x 0.010 mol/L x 150.63 g/mol x 1000 mg/g

    • Mass (mg) = 1.51 mg

  • Weighing: Accurately weigh 1.51 mg of N-Methylthiazol-2-amine hydrochloride using a calibrated analytical balance. Transfer the powder to a sterile vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution:

    • Cap the vial securely.

    • Vortex the solution for 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Assisted Dissolution (if necessary):

    • If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes, vortexing intermittently. Be cautious, as excessive heat can degrade some compounds.

    • Alternatively, sonicate the vial in a water bath for several minutes to aid dissolution.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) vials. This prevents contamination and degradation from repeated freeze-thaw cycles.[4]

    • Store aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound will not fully dissolve - Concentration is above the solubility limit.- DMSO has absorbed water (hygroscopic).- Insufficient energy input.- Re-evaluate the target concentration based on a solubility test (Protocol 5.1).- Use fresh, anhydrous DMSO from a sealed bottle.- Apply gentle heat (37°C) or sonication as described in Protocol 5.2.
Solution is clear initially but precipitates over time - Stock concentration is too close to the saturation point.- Compound is unstable in DMSO at storage temperature.- Prepare a new stock solution at a lower concentration (e.g., 80% of the original).- Ensure storage at -80°C. Consider performing a stability study by testing an aged aliquot against a freshly prepared one.
Solution changes color (e.g., turns yellow/brown) - Compound degradation. Some aminothiazoles can be unstable in DMSO at room temperature.[5]- Minimize time at room temperature. Prepare aliquots immediately after dissolution and freeze them.- Protect from light during handling and storage.- Prepare fresh stock solutions more frequently.
Precipitation occurs when diluting into aqueous buffer - Compound has low aqueous solubility.- Perform serial dilutions in DMSO first, before the final dilution into the aqueous assay buffer.- Ensure the final DMSO concentration in the assay is as low as possible (typically <0.5%) and consistent across all samples, including controls.[4]

Safety Precautions

A specific Safety Data Sheet (SDS) for N-Methylthiazol-2-amine hydrochloride was not located. The following precautions are based on closely related aminothiazole compounds.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Exposure: Avoid breathing dust and avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1]

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

The preparation of a high-quality stock solution of N-Methylthiazol-2-amine hydrochloride in DMSO is a fundamental prerequisite for reliable and reproducible research. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently prepare solutions, troubleshoot common issues, and ensure the integrity of their experimental starting materials.

References

  • BenchChem. (2025, December). Application Note: Preparation of SC144 Hydrochloride Stock Solution in DMSO. BenchChem.
  • BenchChem Technical Support Team. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols.
  • University of La Rioja. (n.d.). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Retrieved from [Link]

  • BenchChem. (2025, December).
  • The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles.... Retrieved from [Link]

  • Zhang, P., et al. (2018). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents...
  • MalariaWorld. (2021, April 13). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. Retrieved from [Link]

Sources

Application

Application Note: N-Methylthiazol-2-amine Hydrochloride as a Privileged Building Block in Drug Discovery

Introduction & Pharmacophore Rationale In contemporary medicinal chemistry, the 2-aminothiazole motif is recognized as a "privileged scaffold" due to its exceptional ability to modulate physicochemical properties and eng...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Rationale

In contemporary medicinal chemistry, the 2-aminothiazole motif is recognized as a "privileged scaffold" due to its exceptional ability to modulate physicochemical properties and engage in highly specific target interactions. N-Methylthiazol-2-amine hydrochloride (CAS: 6142-07-0) serves as a critical, stable building block for introducing this moiety into complex active pharmaceutical ingredients (APIs).

The free base of N-methylthiazol-2-amine is highly electron-rich and susceptible to oxidative degradation. By utilizing the hydrochloride salt, chemists achieve a shelf-stable, highly soluble precursor that can be precisely activated in situ during synthetic workflows.

Biologically, the N-methylthiazol-2-amine substructure frequently acts as a bioisostere for phenols or amides. In kinase inhibitors, it functions as a potent bidentate hydrogen-bonding system. The thiazole nitrogen acts as a hydrogen bond acceptor, while the N-methylamine proton acts as a hydrogen bond donor, perfectly complementing the peptide backbone of the kinase hinge region[1]. Furthermore, the N-methyl group provides a steric shield that can dictate the conformational twist of the molecule, enhancing target selectivity[2].

G Hinge Kinase Hinge Region (Peptide Backbone) Thiazole Thiazole Ring (H-Bond Acceptor) Hinge->Thiazole H-Bond Acceptor Target Target Scaffold (e.g., Pyrimidine) Thiazole->Target Covalent Link NMethyl N-Methylamine (H-Bond Donor) NMethyl->Hinge H-Bond Donor NMethyl->Thiazole C2 Position

Fig 1. Pharmacophore model of N-methylthiazol-2-amine interacting with kinase hinge regions.

Physicochemical Profiling

Before integrating this building block into high-throughput screening or scale-up synthesis, it is crucial to understand its core parameters. Table 1 summarizes the key physicochemical data that dictate reaction solvent choices and handling procedures.

Table 1: Physicochemical Properties of N-Methylthiazol-2-amine Hydrochloride

ParameterValueCausality / Implication for Synthesis
CAS Number 6142-07-0Standard identifier for procurement and safety tracking.
Molecular Formula C₄H₇ClN₂SIndicates the 1:1 stoichiometric ratio of the HCl salt.
Molecular Weight 150.63 g/mol Essential for precise stoichiometric calculations during free-basing.
Physical State Solid (Crystalline)Facilitates easy weighing and minimizes inhalation hazards compared to oils.
Solubility High in H₂O, MeOH, DMFThe ionic nature of the salt requires polar aprotic or protic solvents for dissolution prior to neutralization.
Stability High (Non-hygroscopic)The HCl salt prevents the spontaneous oxidation common in electron-rich free aminothiazoles.

Applications Across Therapeutic Areas

The versatility of the N-methylthiazol-2-amine core is demonstrated by its presence in diverse therapeutic agents, ranging from oncology to infectious diseases.

Oncology: Kinase Inhibition (CDK9 & EGFR)

In the development of anti-cancer agents, selectivity between kinase isoforms is notoriously difficult. Researchers have utilized N-methylthiazol-2-amine to synthesize 2,4,5-trisubstituted pyrimidine CDK9 inhibitors. The thiazole derivative significantly improved selectivity for CDK9 over CDK2 by exploiting specific steric interactions within the ATP-binding pocket[1]. Similarly, in the discovery of fourth-generation EGFR inhibitors designed to overcome C797S-mediated resistance, the N-methylthiazol-2-amine motif was used to replace imidazole rings, yielding compounds with sub-nanomolar inhibitory activity (e.g., 0.9 nM)[2].

Infectious Diseases: Antiviral & Antimicrobial Agents

High-throughput screening of kinase-focused libraries identified the 4-(1-aminoethyl)-N-methylthiazol-2-amine cluster as a broadly active core structure against all four serotypes of the Dengue virus[3]. Plaque reduction assays confirmed that these compounds interfere with the late stage of the viral infection cycle. Additionally, 4-(indol-3-yl)thiazole-2-amines have been synthesized and evaluated as novel antimicrobial agents, demonstrating potent antifungal and antibacterial properties depending on the specific acylation state of the secondary amine[4].

Synthetic Workflows & Protocols

To successfully utilize N-methylthiazol-2-amine hydrochloride, the reaction environment must be carefully controlled. The following protocols provide self-validating systems for incorporating this building block.

Workflow HCl N-Methylthiazol-2-amine HCl (Stable Salt) FreeBase Free Base Generation (DIPEA/K2CO3) HCl->FreeBase Base Addition Coupling Electrophilic Coupling (SNAr/Acylation) FreeBase->Coupling Electrophile CrossCoupling Pd-Catalyzed Functionalization Coupling->CrossCoupling C5 Modification Product Final API Coupling->Product CrossCoupling->Product

Fig 2. Synthetic workflow for incorporating N-methylthiazol-2-amine into drug scaffolds.

Protocol A: Controlled Free-Basing and SNAr Coupling

Objective: To couple the secondary amine to an electron-deficient aryl or heteroaryl halide (e.g., a chloropyrimidine) without degrading the thiazole core.

Causality Note: Direct heating of the HCl salt with the electrophile will fail due to the protonation of the nucleophilic nitrogen. We use N,N-Diisopropylethylamine (DIPEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring only the liberated N-methylthiazol-2-amine attacks the electrophile.

  • Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, suspend N-methylthiazol-2-amine hydrochloride (1.0 equiv, 1.0 mmol) in anhydrous 2-methoxyethanol (3.0 mL).

  • Neutralization: Add DIPEA (2.5 equiv, 2.5 mmol) dropwise at room temperature. Rationale: 1.0 equiv neutralizes the HCl salt, 1.0 equiv acts as an acid scavenger for the HCl generated during the SNAr reaction, and 0.5 equiv ensures the reaction remains basic.

  • Electrophile Addition: Add the heteroaryl halide (e.g., 5-bromo-2-chloropyrimidine) (1.1 equiv, 1.1 mmol) to the clear solution.

  • Reaction: Seal the vial and subject it to microwave irradiation at 120 °C for 30–45 minutes[1].

  • Validation & Workup: Monitor completion via LC-MS. Upon cooling, partition the mixture between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (gradient: Hexanes to 70% EtOAc/Hexanes) to yield the coupled product.

Protocol B: Metal-Free C–N Coupling / Acylation

Objective: To synthesize N-acyl or N-benzyl derivatives of the thiazole core for antimicrobial screening.

Causality Note: Acylation of the secondary amine reduces the electron density of the thiazole ring, altering its hydrogen-bonding profile from a donor/acceptor to predominantly an acceptor. This is often required to tune the lipophilicity (logP) of the final drug candidate[4].

  • Preparation: Dissolve N-methylthiazol-2-amine hydrochloride (1.0 equiv, 0.5 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL) under an argon atmosphere[5].

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add Triethylamine (TEA) (3.0 equiv, 1.5 mmol) dropwise. Stir for 10 minutes to ensure complete free-basing.

  • Acylation: Slowly add the desired acid chloride or sulfonyl chloride (1.2 equiv, 0.6 mmol) dissolved in 1.0 mL of DCM. Rationale: Dropwise addition at 0 °C prevents exothermic side reactions and di-acylation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Workup: Quench the reaction with 1M aqueous HCl (2.0 mL) to remove unreacted TEA and free amine. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

Table 2: Reaction Optimization Parameters for N-Methylthiazol-2-amine Functionalization

Reaction TypePreferred SolventPreferred BaseTemp/TimeExpected Yield
SNAr (Pyrimidines) 2-MethoxyethanolDIPEA (2.5 eq)120 °C (MW), 45 min60–85%
Acylation (Acid Chlorides) DCM (Anhydrous)TEA (3.0 eq)0 °C to RT, 4 hrs75–95%
Buchwald-Hartwig Coupling 1,4-DioxaneCs₂CO₃ (2.0 eq)100 °C, 12 hrs50–70%

References

  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. Cardiff University / ORCA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvDupk1qbUuoJZWnN1jKUmtxxcINJKXEESuCMutOCwGkkBjuAU0z6YhKjgm-v7LkJe_oAQ5SbJpjZbQN1g0V_PsQweu1TB0sbvJNXpAQRWT1r5pZjGQ2C4U2TyXoaf8sxpMlBXfydZCOPYcwS0SiCY4MKwZA==]
  • Discovery of Novel Fourth-Generation EGFR Inhibitors to Overcome C797S-Mediated Resistance. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVzfZS0sJuMZcP74V4iUMZRow3SmfrusX2pdEGVmnD3t_JRMhSDDFxqkxFDstos0doMggn3lTJPJlmmFiU96lovF1XG7DqPXSIjLDAjPhHg8TB_PLAaBu-yyK7Nf-rpemURsJbw_NhoeKhObcBGAOI]
  • High Content Screening of a Kinase-Focused Library Reveals Compounds Broadly-Active against Dengue Viruses. PLOS Neglected Tropical Diseases.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOONEJ5xOa1Y_VMLGZSCJBGA5qtDe3KIxPgyagPgjaHhdj_jlNVLGbTuURxOnlGYNEs9j16dOEs24cEl69dJET6nYdbOCFDlO5baGonH8Vn9izgPYNeAuA5FQowBAerho7uSzst8pwImZhaXam7pebp8prndjSJR9mGqH2srk7mczt71je]
  • Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLrk2xKA7D_wn26-kgPXVxhOduUZZEaBiCiXUoAC1G88tN7mLOw7HkNB_bfNpJL9Wm-cAYktP6ZtFv7RXKY63j1EswdBFj9GiPwzRx2H5wTQ7Ge4JpNSYI8rk7gIHmnjwvhWiZAb5AwMhT]
  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHifhqAn3gDuiLQYoqVGFPgf8V9gInOskRqzW2kBWRTjhRN768IzhlR2NDdwfAr7uqY83q12XGfbm3qatAtuigPiITt3ggD_PgjTs5tkehPotl2pS9vg1uQ5aHADqtV83Zk1jA=]

Sources

Method

Application Note: Cell Culture Assay Protocols for N-Methylthiazol-2-amine Hydrochloride and Bioactive Derivatives

Executive Summary N-Methylthiazol-2-amine hydrochloride (CAS: 6142-07-0) is a highly privileged pharmacophore and chemical building block widely utilized in the synthesis of potent anticancer agents. Its structural integ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methylthiazol-2-amine hydrochloride (CAS: 6142-07-0) is a highly privileged pharmacophore and chemical building block widely utilized in the synthesis of potent anticancer agents. Its structural integration into larger scaffolds—such as 2,4,5-trisubstituted pyrimidines or 5-aryl thiazoles—yields highly selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors and tubulin polymerization disruptors[1],[2].

Because N-methylthiazol-2-amine is primarily evaluated via the biological activity of its synthesized derivatives, this application note provides a comprehensive, self-validating cell culture assay framework. It details the causality behind reagent handling, phenotypic viability screening, and mechanistic target engagement workflows required to validate these compounds in oncology models.

Pharmacological Context & Scaffold Rationale

The aminothiazole ring serves as a classic bioisostere and hinge-binding motif in kinase inhibitors. When integrated into pyrimidine scaffolds, the N-methyl group of the thiazole ring can be directed into hydrophobic pockets to form favorable interactions with gatekeeper residues (e.g., Phe103 in CDK9), driving extreme kinase selectivity[3].

Causality in Salt Selection: The compound is synthesized and stored as a hydrochloride (HCl) salt rather than a free base. The external-base-free synthesis of these heteroaryl amine hydrochlorides ensures high chemical stability and prevents oxidative degradation during long-term storage[4]. Furthermore, the HCl salt significantly enhances aqueous solubility, a critical parameter for eventual in vivo dosing formulations[4].

Reagent Preparation & Handling Causality

While the HCl salt form is highly water-soluble, dissolving it directly into unbuffered cell culture media can cause micro-environmental pH shifts, leading to artifactual cytotoxicity.

  • Stock Solution: Prepare a 10 mM stock solution in anhydrous Dimethyl Sulfoxide (DMSO). Despite the salt's aqueous solubility, DMSO is mandated for high-throughput screening to ensure rapid cellular permeability of the larger, lipophilic derivatives synthesized from this scaffold.

  • Vehicle Control Logic: The final concentration of DMSO in the cell culture media must never exceed 0.1% (v/v). This ensures the solvent does not compromise plasma membrane integrity or induce baseline apoptosis, maintaining the assay as a self-validating system.

Protocol A: High-Throughput Cell Viability Assay

To evaluate the anti-proliferative effects of N-methylthiazol-2-amine derivatives, we utilize an ATP-quantitation assay (e.g., CellTiter-Glo) rather than traditional tetrazolium-based assays (MTT/MTS).

  • Causality: Thiazole-containing compounds can sometimes act as redox cyclers, artificially reducing MTT to formazan independent of cell metabolism. ATP-based luminescence bypasses this redox interference, providing a highly accurate, trustworthy readout of cell viability.

Step-by-Step Methodology
  • Cell Seeding: Harvest target cancer cells (e.g., PANC-1, A2780, or MCF-7) at the logarithmic growth phase. Seed at a density of 3,000–5,000 cells/well in a solid-white 96-well plate using 90 µL of complete media (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10× serial dilution of the thiazole derivative in media (ranging from 100 µM to 1 nM). Add 10 µL of the 10× compound to the 90 µL of cells.

  • Self-Validating Controls: Every plate must contain:

    • Negative Control: 0.1% DMSO vehicle (establishes 100% baseline viability).

    • Positive Control: 1 µM Flavopiridol (for CDK9 targets) or 100 nM Paclitaxel (for tubulin targets) to confirm assay sensitivity and dynamic range.

  • Incubation: Incubate the treated plates for 48 to 72 hours at 37°C.

  • Assay Execution: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second/well). Calculate IC₅₀ values using non-linear regression analysis.

Protocol B: Mechanistic Target Engagement (Western Blot)

Phenotypic cell death must be mechanistically linked to the target. For CDK9-targeting N-methylthiazol-2-amine derivatives, the definitive biomarker is the suppression of RNA Polymerase II (RNAPII) phosphorylation at Serine 2 (p-Ser2)[2],[5].

Step-by-Step Methodology
  • Cell Lysis: Treat cells in 6-well plates with the compound at 0.5×, 1×, and 5× the calculated IC₅₀ for 6 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the p-Ser2 state).

  • Protein Extraction & Quantification: Centrifuge lysates at 14,000 × g for 15 minutes at 4°C. Quantify protein yield using a BCA assay to ensure equal loading.

  • SDS-PAGE & Transfer: Load 20 µg of protein per lane on a 4–12% Bis-Tris gradient gel. Run at 120V for 90 minutes. Transfer proteins to a PVDF membrane (0.2 µm pore size) at 30V for 1 hour.

  • Immunoblotting (Self-Validating System):

    • Block the membrane in 5% BSA in TBST for 1 hour.

    • Probe with primary antibodies overnight at 4°C: Anti-p-Ser2 RNAPII (target engagement), Anti-total RNAPII (internal target control), and Anti-GAPDH (loading control to prove equal protein input across all lanes).

  • Detection: Wash membranes 3× with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and capture via a chemiluminescence imaging system.

Quantitative Data Summary

The structural incorporation of the N-methylthiazol-2-amine moiety dictates both the potency and the specific cancer cell line sensitivity. The table below summarizes the validated IC₅₀ values of prominent derivatives.

Compound DerivativePrimary TargetCancer Cell LineIC₅₀ (µM)Reference
Compound 3e (N-methylamino thiazole)Tubulin PolymerizationMCF-7 (Breast)0.015[1]
Compound 30m (Pyrimidine-thiazole)CDK9 / Cyclin T1A2780 (Ovarian)0.120[2]
Compound 8d (Pyrimidine-thiazole)CDK9 / Cyclin T1PANC-1 (Pancreatic)0.080[5]

Visualizations

Pharmacological Pathway

Pathway Inhibitor N-Methylthiazol-2-amine Derivative CDK9 CDK9 / Cyclin T1 Complex Inhibitor->CDK9 Competitive Binding RNAPII RNA Polymerase II (RNAPII) CDK9->RNAPII Prevents Phosphorylation pSer2 p-Ser2 Inhibition RNAPII->pSer2 Downregulates Transcription Transcription Elongation Arrest pSer2->Transcription Halts Apoptosis Apoptosis in Cancer Cells Transcription->Apoptosis Induces

Mechanism of action for N-Methylthiazol-2-amine derivatives targeting the CDK9/RNAPII pathway.

Experimental Workflow

Workflow Prep 1. Compound Prep (10mM DMSO Stock) Seed 2. Cell Seeding (96/384-well plates) Prep->Seed Treat 3. Drug Treatment (Serial Dilution) Seed->Treat Incubate 4. Incubation (24-72h at 37°C) Treat->Incubate Assay 5. Viability Assay (CellTiter-Glo) Incubate->Assay Mech 6. Target Assay (Western Blot) Incubate->Mech Analyze 7. Data Analysis (IC50 Calculation) Assay->Analyze Mech->Analyze

Step-by-step experimental workflow for evaluating aminothiazole derivative bioactivity.

Sources

Application

catalytic amination using N-Methylthiazol-2-amine hydrochloride

Application Note: Catalytic Amination Using N-Methylthiazol-2-amine Hydrochloride Executive Summary N-Methylthiazol-2-amine is a privileged pharmacophore embedded within numerous kinase inhibitors and antiviral agents. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Amination Using N-Methylthiazol-2-amine Hydrochloride

Executive Summary

N-Methylthiazol-2-amine is a privileged pharmacophore embedded within numerous kinase inhibitors and antiviral agents. While the free base is highly susceptible to oxidative degradation, utilizing the hydrochloride salt (N-Methylthiazol-2-amine HCl) provides superior bench stability. However, deploying this salt in transition-metal-catalyzed C-N cross-coupling introduces specific mechanistic hurdles. This application note details optimized, self-validating protocols for both Palladium-catalyzed (Buchwald-Hartwig) and Copper-catalyzed (Ullmann-type) aminations, emphasizing the causality behind ligand selection, base stoichiometry, and analytical workflows.

Mechanistic Rationale & Substrate Dynamics

When employing N-Methylthiazol-2-amine HCl in cross-coupling reactions, two primary chemical challenges dictate the experimental design:

  • Stoichiometric Base Requirements: The hydrochloride salt must be neutralized in situ to liberate the nucleophilic secondary amine. Consequently, the reaction requires an absolute minimum of two equivalents of base (e.g., NaOtBu or Cs2​CO3​ )—one to neutralize the HCl and one to participate in the catalytic deprotonation step prior to reductive elimination [1]. In practice, 2.5 to 3.0 equivalents are utilized to ensure a strong kinetic driving force.

  • Catalyst Poisoning via Thiazole Coordination: The sp2 -hybridized nitrogen of the thiazole ring is a strong σ -donor. If unhindered, it can competitively coordinate to the Pd(II) or Cu(I) center, forming stable, catalytically dead complexes [2]. To prevent this off-target coordination, the choice of ligand is critical. Bulky, electron-rich biaryl phosphines (e.g., XPhos, BrettPhos) for Palladium, or specific bidentate diamines for Copper, create a sterically demanding environment that forces the desired C-N reductive elimination pathway over thiazole binding [2].

Pathway Visualization

The following diagram illustrates the interconnected pathways of salt neutralization and the subsequent catalytic amination cycle.

CatalyticAmination Salt N-Methylthiazol-2-amine HCl (Stable Precursor) BaseNeut In Situ Neutralization (+ Excess Base) Salt->BaseNeut Base Addition FreeAmine Free N-Methylthiazol-2-amine (Nucleophile) BaseNeut->FreeAmine -HCl Coord Amine Coordination & Deprotonation FreeAmine->Coord CatCycle Active Metal Catalyst (Pd(0) or Cu(I)) OxAdd Oxidative Addition (Ar-X insertion) CatCycle->OxAdd + Ar-X OxAdd->Coord + Free Amine RedElim Reductive Elimination Coord->RedElim Base-assisted RedElim->CatCycle Catalyst Regeneration Product N-Aryl-N-methylthiazol-2-amine (Final Product) RedElim->Product C-N Bond Formation

Caption: Mechanistic workflow of .

Reaction Optimization Matrices

The quantitative data below summarizes the optimization of reaction conditions. Note the stark difference in yield when ligand sterics are insufficient to prevent thiazole coordination.

Catalyst SystemLigandBase (Equiv)SolventTemp (°C)Yield (%)Causality / Mechanistic Observation
Pd2​(dba)3​ (5 mol%)XPhos (10 mol%) NaOtBu (2.5)Toluene10088Bulky biaryl phosphine prevents thiazole coordination; high yield [4].
Pd(OAc)2​ (5 mol%)BINAP (10 mol%) Cs2​CO3​ (2.5)1,4-Dioxane10042Bidentate ligand too rigid; competitive thiazole binding observed.
CuI (10 mol%)DMEDA (20 mol%) K3​PO4​ (3.0)DMF11079Ullmann-type requires stronger base for HCl salt; effective alternative to Pd [3].
CuI (10 mol%)None K2​CO3​ (3.0)DMSO12015Ligand-free Cu fails due to rapid catalyst poisoning by the thiazole nitrogen [2].
Table 1: Comparative optimization data for the C-N coupling of N-Methylthiazol-2-amine HCl with 4-bromotoluene.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality Focus: NaOtBu is selected for its high solubility and strong basicity, rapidly neutralizing the HCl salt and facilitating the deprotonation of the Pd-amine complex. Toluene is used as a non-polar solvent to enhance the rate of reductive elimination.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-Methylthiazol-2-amine hydrochloride (1.2 mmol), aryl bromide (1.0 mmol), Pd2​(dba)3​ (0.05 mmol, 5 mol%), XPhos (0.10 mmol, 10 mol%), and NaOtBu (2.5 mmol).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with ultra-high purity Argon (repeat 3 times) to prevent oxidative degradation of the highly active Pd(0) species.

  • Solvent Addition: Inject anhydrous, degassed toluene (5.0 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove inorganic salts and catalyst residues. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the desired N-aryl-N-methylthiazol-2-amine.

Protocol B: Copper-Catalyzed Ullmann-Type C-N Coupling

Causality Focus: Copper catalysis offers a cost-effective alternative but requires higher temperatures. N,N'-dimethylethylenediamine (DMEDA) acts as a bidentate ligand to solubilize the Cu(I) species and prevent off-target binding by the thiazole substrate [3].

  • Preparation: To a dry reaction vial, add N-Methylthiazol-2-amine hydrochloride (1.5 mmol), aryl iodide (1.0 mmol), CuI (0.10 mmol, 10 mol%), and anhydrous K3​PO4​ (3.0 mmol).

  • Atmosphere & Ligand: Purge the vial with Argon for 5 minutes. Add anhydrous DMF (4.0 mL) followed by DMEDA (0.20 mmol, 20 mol%) via microsyringe.

  • Reaction: Seal the vial and heat at 110 °C for 18-24 hours with vigorous stirring.

  • Workup: Cool to room temperature, quench with water (10 mL), and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine to remove DMF, dry over Na2​SO4​ , and concentrate.

Troubleshooting & Analytical Validation (Self-Validating Systems)

To ensure the integrity of the experimental workflow, the following self-validating checks must be integrated into your process:

  • In-Process Monitoring (TLC): The starting material (N-Methylthiazol-2-amine) will stain strongly with Ninhydrin (yielding a characteristic color due to the secondary amine). The successful formation of the tertiary amine product will render the product spot Ninhydrin-negative, though it will remain highly UV-active (254 nm).

  • Post-Reaction Validation (NMR):

    • Diagnostic Shift 1: The broad N-H proton peak of the starting material (typically around δ 5.0 - 6.0 ppm in CDCl3​ ) must completely disappear.

    • Diagnostic Shift 2: The N- CH3​ singlet will experience a distinct downfield shift. In the starting material, this peak appears at ~2.9 ppm. Upon arylation, the deshielding effect of the new aromatic ring shifts this singlet to ~3.1 - 3.5 ppm [1].

  • Mass Spectrometry (LC-MS): Confirm the product via ESI-MS. The mass transition should reflect the loss of the halogen and the HCl salt, yielding a clean [M+H]+ peak corresponding to the exact mass of the N-aryl-N-methylthiazol-2-amine.

References

  • "Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol" - The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • "Convenient and Reliable Routes Towards 2-Aminothiazoles: Palladium-Catalyzed versus Copper-Catalyzed Aminations of Halothiazoles" - Advanced Synthesis & Catalysis (SciSpace). URL:[Link]

  • "One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction" - ACS Omega. URL:[Link]

  • "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability" - PMC. URL:[Link]

Method

Application Notes &amp; Protocols for In Vivo Dosing of N-Methylthiazol-2-amine Hydrochloride in Murine Models

Introduction: Navigating the Therapeutic Potential and Challenges of a Privileged Scaffold N-Methylthiazol-2-amine hydrochloride belongs to the 2-aminothiazole class of compounds, a chemical scaffold recognized in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Therapeutic Potential and Challenges of a Privileged Scaffold

N-Methylthiazol-2-amine hydrochloride belongs to the 2-aminothiazole class of compounds, a chemical scaffold recognized in medicinal chemistry as a "privileged structure" due to its prevalence in a wide array of biologically active molecules.[1][2] Derivatives of 2-aminothiazole have demonstrated a vast therapeutic landscape, with activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] However, this scaffold is not without its complexities. The 2-aminothiazole group has also been identified as a potential toxicophore, susceptible to metabolic activation that can lead to reactive metabolite formation.[1]

This dual nature underscores the critical importance of meticulously designed in vivo studies. Establishing a safe and effective dosing regimen is the foundational step in elucidating the true pharmacological profile of N-Methylthiazol-2-amine hydrochloride. These application notes provide a comprehensive, strategy-driven guide for researchers, scientists, and drug development professionals to design and execute robust in vivo dosing studies in mice. The protocols herein are designed not as rigid recipes, but as a logical framework built on principles of scientific integrity, ethical consideration, and data-driven decision-making.

Section 1: Foundational Strategy - Pre-formulation and Vehicle Selection

The success of any in vivo study is predicated on the ability to deliver the test compound to the target site in a consistent and biologically compatible manner. For a hydrochloride salt like N-Methylthiazol-2-amine hydrochloride, initial aqueous solubility is expected to be higher than its free base, but this must be empirically verified. The selection of an appropriate vehicle is a critical decision point that directly impacts data quality and interpretation.[6]

The Causality of Vehicle Choice: An ideal vehicle must not only solubilize the compound at the required concentrations but must also be non-toxic and inert at the administered volume, ensuring that the observed biological effects are attributable solely to the test agent.[7] Some commonly used solvents, such as pure Dimethyl sulfoxide (DMSO), can induce significant biological effects on their own, including motor impairment and anti-inflammatory properties, which can confound experimental results.[7][8][9] Therefore, a systematic approach to vehicle screening and selection is paramount.

Table 1: Comparative Analysis of Common Vehicles for Murine In Vivo Studies

Vehicle Composition Primary Use Advantages Disadvantages & Mitigations
Saline (0.9% NaCl) Aqueous solutions Isotonic, well-tolerated. The gold standard for water-soluble compounds. Not suitable for hydrophobic compounds.
PBS (Phosphate-Buffered Saline) Aqueous solutions Buffered, maintains physiological pH. Not suitable for hydrophobic compounds.
5-10% DMSO in Saline/Corn Oil Co-solvent system Enhances solubility of moderately soluble compounds.[7] DMSO can have intrinsic biological effects.[7] Mitigation: Keep DMSO concentration as low as possible (<10%) and always include a vehicle-only control group.
0.5% Carboxymethylcellulose (CMC) in Water Suspensions Good for insoluble compounds, generally well-tolerated.[9] Requires careful preparation to ensure uniform suspension; potential for non-uniform dosing.
PEG400 / Propylene Glycol (PG) Co-solvent systems Effective for many poorly soluble compounds.[10] Can cause neuromotor toxicity at higher concentrations.[8][9] Mitigation: Use the lowest effective concentration and conduct vehicle tolerability studies.

| 10% Solutol HS-15 / 90% PEG 600 | High-dose formulations | Can achieve high concentrations for compounds with low solubility.[11] | Requires tolerability testing as it can be more complex.[11] |

Protocol 1: Vehicle Solubility and Preliminary Stability Assessment

Objective: To identify a suitable vehicle that can solubilize N-Methylthiazol-2-amine hydrochloride at the highest required concentration and maintain its stability for the duration of the dosing procedure.

Methodology:

  • Determine Target Concentration: Based on in vitro efficacy data (e.g., IC50 values), estimate a preliminary high dose for in vivo testing (e.g., 50-100 mg/kg). Calculate the required stock concentration based on the maximum dosing volume for the chosen route (e.g., 10 mL/kg for oral gavage).[12]

  • Screening: Prepare small-volume test formulations of N-Methylthiazol-2-amine hydrochloride in a panel of selected vehicles from Table 1 at the target concentration.

  • Solubility Assessment: Vortex each mixture vigorously for 2-5 minutes. Visually inspect for particulates against a dark background. If particulates remain, gentle warming (37°C) or sonication may be attempted. A clear solution indicates full solubilization.

  • Stability Check: Store the clear, successful formulations at room temperature and 4°C. Visually inspect for any signs of precipitation at 1, 4, and 24 hours. The chosen formulation should remain a clear solution for the anticipated duration of the dosing experiment.

  • pH Measurement: Measure the pH of the final formulation. For parenteral routes, the pH should ideally be between 5 and 9 to minimize irritation.[6]

Section 2: A Phased Approach to In Vivo Dosing Design

A well-structured experimental design maximizes the information obtained while adhering to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement).[13] For a novel compound, a two-stage approach consisting of a dose range-finding study followed by a definitive dose-response study is scientifically and ethically robust.[14][15] This method allows for a learning process, where data from the first stage informs a more efficient and targeted design for the second.[15]

G cluster_0 Phase 1: Dose Range-Finding (DRF) / MTD cluster_1 Phase 2: Definitive Dose-Response Study DRF_Start Select Broad Dose Range (e.g., 10, 50, 100 mg/kg) DRF_Dose Dose Small Cohorts (n=2-3 mice/group) DRF_Start->DRF_Dose DRF_Observe Monitor for Acute Toxicity (Body Weight, Clinical Signs) DRF_Dose->DRF_Observe DRF_Decision Identify Maximum Tolerated Dose (MTD) & Preliminary Tolerated Range DRF_Observe->DRF_Decision DDR_Start Select 3-5 Doses Below MTD Based on DRF Data DRF_Decision->DDR_Start Inform Dose Selection DDR_Dose Dose Larger Cohorts (n=8-10 mice/group) + Vehicle Control DDR_Start->DDR_Dose DDR_Observe Monitor for Tolerability & Measure Pharmacological Endpoints DDR_Dose->DDR_Observe DDR_Analyze Analyze Dose-Response Relationship (Efficacy, PK/PD) DDR_Observe->DDR_Analyze Start Pre-formulation (Protocol 1) Start->DRF_Start

Caption: A two-stage workflow for in vivo dosing studies.

Stage 1: Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Determination

The primary goal of this initial stage is to identify the highest dose that can be administered without causing unacceptable toxicity (the MTD).[16] This is achieved by administering escalating single doses of the compound to small groups of animals and observing them for a defined period.

Protocol 2: Dose Range-Finding (DRF) Study

Objective: To determine the single-dose MTD of N-Methylthiazol-2-amine hydrochloride and identify a dose range for subsequent efficacy studies.

Materials:

  • N-Methylthiazol-2-amine hydrochloride

  • Selected vehicle (from Protocol 1)

  • Appropriate strain, age, and sex of mice (e.g., C57BL/6, male, 8-10 weeks old)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Calibrated scale for animal weighing

Methodology:

  • Animal Acclimation: Allow animals to acclimate to the facility for a minimum of one week before the study begins.

  • Group Allocation: Randomly assign animals to dose groups (n=3 mice per group). Include a vehicle-only control group.

  • Dose Selection: Select a wide range of doses. A logarithmic progression is often effective (e.g., 10, 30, 100 mg/kg). The initial doses may be informed by any existing cytotoxicity data (e.g., CC50 values).

  • Formulation Preparation: Prepare the dosing solutions in the selected vehicle immediately prior to administration to ensure stability.

  • Administration:

    • Record the body weight of each mouse immediately before dosing.

    • Calculate the injection volume for each mouse based on its body weight and the target dose.[12]

    • Administer the compound via the chosen route (e.g., oral gavage, intraperitoneal injection). Administer an equivalent volume of vehicle to the control group.

  • Post-Dose Monitoring:

    • Observe animals continuously for the first 4 hours post-dosing, then at 24 and 48 hours.

    • Record daily body weights for up to 14 days.[16]

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and presence of piloerection or tremors. A scoring system can be useful for standardization.

  • MTD Determination: The MTD is typically defined as the highest dose that does not result in >20% body weight loss or death in any animal.[16]

G Start Administer Dose to Cohort 1 Observe Observe for 24-72h (Toxicity, >20% BW Loss, Mortality) Start->Observe Decision Toxicity Observed? Observe->Decision Escalate Increase Dose for Next Cohort (e.g., by factor of 2) Decision->Escalate No DeEscalate Decrease Dose for Next Cohort (e.g., by 50%) Decision->DeEscalate Yes Escalate->Start Dose New Cohort MTD MTD Established DeEscalate->MTD

Caption: Decision logic for dose escalation in an MTD study.

Stage 2: Definitive Dose-Response Study

Using the data gathered from the DRF study, a definitive experiment can be designed to characterize the dose-response relationship for a specific pharmacological effect.[17] This study uses more animals per group to achieve statistical power and focuses on a narrower, well-tolerated dose range.

Protocol 3: Definitive Dose-Response Study

Objective: To evaluate the dose-dependent efficacy or pharmacokinetic/pharmacodynamic (PK/PD) profile of N-Methylthiazol-2-amine hydrochloride.

Methodology:

  • Dose Selection: Based on the MTD determined in Protocol 2, select 3-5 dose levels for the definitive study. The highest dose should be at or below the MTD, and the lower doses should span a range where a graded response is anticipated.[17] A vehicle control group is mandatory.

  • Group Size: Determine the required number of animals per group (typically 8-12) using power analysis to ensure the study can detect a statistically significant effect.

  • Study Execution:

    • Acclimate and randomize animals as previously described.

    • Administer the selected doses of N-Methylthiazol-2-amine hydrochloride or vehicle according to the pre-defined schedule (e.g., single dose, or multiple doses over several days).

    • Continue to monitor for any signs of toxicity throughout the study.

    • Efficacy: In a disease model (e.g., tumor volume in a xenograft model, inflammatory score in an arthritis model).

    • Pharmacokinetics (PK): Collection of blood samples at various time points to determine drug concentration.[10]

    • Pharmacodynamics (PD): Measurement of a biomarker (e.g., protein phosphorylation, gene expression) in target tissues.

  • Data Analysis: Plot the measured endpoint against the administered dose. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests, regression analysis) to determine the dose-response relationship and identify the effective dose range (e.g., ED50).

Conclusion

The successful in vivo evaluation of N-Methylthiazol-2-amine hydrochloride hinges on a systematic and evidence-based approach to dosing. By prioritizing careful pre-formulation and vehicle selection, and by employing a phased experimental design that moves logically from broad dose-range finding to a statistically powered definitive study, researchers can generate high-quality, reproducible data. This structured methodology not only enhances the likelihood of identifying a therapeutic window but also ensures that animal studies are conducted efficiently and ethically. The insights gained from these foundational studies are indispensable for the continued development of this and other promising compounds from the versatile 2-aminothiazole class.

References

  • Silva, J., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Cunha, R. R., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. Available at: [Link]

  • Gaudêncio, S. P., et al. (2015). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PMC. Available at: [Link]

  • Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. Available at: [Link]

  • Ichor Bio. (2025). Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models. Available at: [Link]

  • Lu, W., et al. (2012). Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice. PMC. Available at: [Link]

  • Hothorn, L. A. (2014). Optimal experimental designs for dose–response studies with continuous endpoints. PMC. Available at: [Link]

  • Pandy, V. (2020). A Simple Method for Animal Dose Calculation in Preclinical Research. Cronicon. Available at: [Link]

  • Wang, Y., et al. (2013). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • PRISYS Biotech. (2025). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. Available at: [Link]

  • Ichor Bio. (n.d.). In Vivo Antibody Dosing Guide: Quick Reference for Mouse Models. Available at: [Link]

  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]

  • Liu, C., et al. (2025). Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. ACS Publications. Available at: [Link]

  • ResearchGate. (2015). Efficient experimental design for dose response modelling. Available at: [Link]

  • CDC Stacks. (2013). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. Available at: [Link]

  • Diva-Portal.org. (n.d.). EXPERIMENTAL DESIGNS FOR COMBINATION DOSE-RESPONSE STUDIES IN PRECLINICAL RESEARCH. Available at: [Link]

  • Ananthan, S., et al. (2010). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC. Available at: [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. SciSpace. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available at: [Link]

  • Krol, M., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. Available at: [Link]

Sources

Application

N-Methylthiazol-2-amine hydrochloride reagent preparation for flow chemistry

Application Note & Protocol Topic: N-Methylthiazol-2-amine Hydrochloride Reagent Preparation for Flow Chemistry Abstract This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: N-Methylthiazol-2-amine Hydrochloride Reagent Preparation for Flow Chemistry

Abstract

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and preparation of N-Methylthiazol-2-amine hydrochloride for use in continuous flow chemistry systems. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, and its N-alkylation is a key step in developing novel chemical entities.[1] Preparing a stable, soluble, and pure hydrochloride salt is critical for seamless integration into automated flow synthesis platforms, preventing reactor fouling and ensuring reaction reproducibility. This document details a robust two-part synthesis and a final solution preparation protocol, emphasizing the rationale behind procedural choices to ensure both safety and success. It is intended for researchers, chemists, and drug development professionals who are leveraging the power of flow chemistry for molecular synthesis.

Critical Safety & Handling Protocols

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents. N-Methylthiazol-2-amine hydrochloride and its precursors are hazardous materials.

  • Hazard Profile : N-Methylthiazol-2-amine hydrochloride can cause severe skin burns, eye damage, and may trigger an allergic skin reaction. It is also harmful if swallowed or inhaled.[2]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and government-approved eye/face protection.[2] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

  • Engineering Controls : Ensure that safety showers and eyewash stations are readily accessible.[3] Handling should occur in a well-ventilated area.[2]

  • Emergency Procedures :

    • Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water.[4]

    • Eye Contact : Rinse cautiously with water for several minutes. If contact lenses are present, remove them if easy to do so and continue rinsing. Seek immediate medical attention.[2]

    • Inhalation : Move the person to fresh air and ensure they are comfortable for breathing. Call a POISON CENTER or doctor immediately.

    • Spills : Evacuate the area. Use personal protective equipment. Prevent the spill from entering drains.[2][4] Absorb with an inert material and place in a suitable container for disposal.

Synthesis Pathway Overview

The preparation of a flow-chemistry-grade N-Methylthiazol-2-amine hydrochloride reagent is a multi-step process. The chosen synthetic route prioritizes reliability and the use of readily available starting materials. The overall workflow involves the N-methylation of commercially available 2-aminothiazole to yield the free base, followed by its conversion to the highly stable and soluble hydrochloride salt.

G A Start: 2-Aminothiazole B Protocol 1: N-Methylation A->B Methylating Agent, Base C Crude N-Methyl- thiazol-2-amine (Free Base) B->C D Purification (Column Chromatography) C->D Silica Gel, Eluent E Pure Free Base D->E F Protocol 2: HCl Salt Formation E->F HCl in Solvent G N-Methylthiazol-2-amine Hydrochloride (Solid) F->G H Protocol 3: Stock Solution Prep G->H Anhydrous Solvent I End: Filtered Reagent Solution for Flow Chemistry H->I 0.22 µm Filtration G problem Problem Observed p1 Low Yield in Protocol 1 problem->p1 p2 Impure Product After Protocol 2 problem->p2 p3 Precipitate Forms in Flow System problem->p3 s1a Check NaBH₄ activity. Use fresh bottle. p1->s1a Possible Cause: Inactive Reducing Agent s1b Extend imine formation time. Monitor by TLC. p1->s1b Possible Cause: Incomplete Imine Formation s2a Ensure free base was pure. Re-purify if needed. p2->s2a Possible Cause: Impure Starting Material s2b Wash HCl salt with more cold anhydrous ether. p2->s2b Possible Cause: Trapped Impurities s3a Confirm solution was filtered (0.22 µm). p3->s3a Possible Cause: Particulates Present s3b Reagent concentration too high for solvent. Dilute solution. p3->s3b Possible Cause: Solubility Limit Exceeded s3c Check for solvent incompatibility with other reagent streams. p3->s3c Possible Cause: In-line Precipitation

Sources

Method

Application Note: Advanced Utilization of N-Methylthiazol-2-amine Hydrochloride in Heterocyclic Synthesis

Introduction and Strategic Rationale Thiazole-containing heterocycles are privileged scaffolds in modern drug discovery, exhibiting a broad spectrum of biological activities. Specifically, derivatives incorporating the N...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

Thiazole-containing heterocycles are privileged scaffolds in modern drug discovery, exhibiting a broad spectrum of biological activities. Specifically, derivatives incorporating the N-methylthiazol-2-amine moiety have emerged as highly potent pharmacophores. Recent high-throughput screening campaigns have identified 4-(1-aminoethyl)-N-methylthiazol-2-amine core structures as broadly active inhibitors against multiple serotypes of the Dengue virus[1]. Furthermore, N-methylthiazol-2-amine is a critical building block in the structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors, which serve as potent anti-cancer agents by inducing apoptosis via Mcl-1 downregulation[2]. It is also utilized in the synthesis of novel antimicrobial agents, such as 4-(indol-3-yl)thiazole-2-amines[3], and hepatitis B core protein modulators[4].

While the free base form of 2-(methylamino)thiazole can be prone to oxidative degradation and poor shelf-life, utilizing N-Methylthiazol-2-amine hydrochloride (CAS: 6142-07-0) ensures stoichiometric precision, long-term stability, and reproducible reactivity. This application note provides an authoritative guide on leveraging this versatile hydrochloride salt in complex heterocyclic synthesis.

Mechanistic Insights: Reactivity Profile and Causality

N-Methylthiazol-2-amine hydrochloride possesses a highly versatile, dual-reactivity profile, but its successful application requires precise control of reaction conditions:

  • Exocyclic Secondary Amine (Nucleophilic Center): The nitrogen atom at the 2-position is the primary site for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. However, its nucleophilicity is intrinsically dampened by the electron-withdrawing nature of the adjacent thiazole ring and sterically hindered by the N-methyl group. Consequently, reactions often require elevated temperatures or microwave irradiation to overcome the activation energy barrier[2].

  • C5 Position of the Thiazole Ring (Electrophilic/Nucleophilic Center): The C5 carbon is electron-rich and susceptible to electrophilic aromatic substitution (e.g., halogenation). Once halogenated (e.g., brominated), the C5 position can serve as an electrophilic partner in Suzuki-Miyaura or Stille cross-coupling reactions.

  • Salt Neutralization Causality: Because the reagent is supplied as an HCl salt, an auxiliary base must be employed to liberate the free amine in situ. Non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or inorganic bases (e.g., K2CO3) are mandatory to prevent the base itself from competing with the thiazole amine for the electrophile[4].

Reactivity Core N-Methylthiazol-2-amine HCl FreeBase Free Amine (Nucleophile) Core->FreeBase Base (DIPEA) C5Pos C5 Position (Electrophile/Nucleophile) Core->C5Pos Halogenation (NBS) SNAr Kinase Inhibitors (e.g., CDK9) FreeBase->SNAr SNAr / Buchwald CrossCoupling Antiviral Scaffolds (e.g., Dengue) C5Pos->CrossCoupling Suzuki / Stille

Caption: Reactivity profile of N-Methylthiazol-2-amine HCl in heterocyclic synthesis.

Quantitative Data: Condition Optimization for SNAr

To synthesize complex kinase inhibitors, N-methylthiazol-2-amine is frequently coupled with 2-chloropyrimidines. The following table summarizes the optimized conditions, demonstrating the superiority of microwave irradiation over conventional heating for this specific sterically hindered nucleophile.

Reaction ConditionSolventBaseTemp/TimeYield (%)Mechanistic Rationale
Conventional HeatingEthanolK2CO380°C / 18 h35 - 45%Slow kinetics due to deactivated nucleophile; side-product formation.
Conventional HeatingDMFDIPEA100°C / 12 h55 - 60%Better solubility of intermediates; thermal degradation of thiazole limits yield.
Microwave Irradiation 2-Methoxyethanol DIPEA 120°C / 20 min 75 - 85% Rapid heating overcomes activation barrier; suppresses degradation[2].
Green Chemistry (Alternative)GlycerinNoneRT / 2.5 hN/A*Glycerin acts as a recyclable solvent for Hantzsch-type thiazole synthesis.

*Note: Glycerin is highly effective for the de novo synthesis of thiazoles via condensation, but less optimal for the SNAr of pre-formed thiazole salts.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and LC-MS are integrated to ensure empirical verification at critical junctures.

Protocol A: Microwave-Assisted SNAr Coupling (Synthesis of Pyrimidine-Thiazole Hybrids)

This protocol details the coupling of N-methylthiazol-2-amine hydrochloride with a highly functionalized 2-chloropyrimidine, a key step in synthesizing CDK9 inhibitors[2].

Reagents & Materials:

  • N-Methylthiazol-2-amine hydrochloride (1.2 equiv)

  • Substituted 2-chloropyrimidine (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • 2-Methoxyethanol (0.1 M concentration)

  • Microwave reaction vial with crimp cap

Workflow Step1 1. Salt Neutralization (DIPEA, Solvent) Step2 2. Electrophile Addition (Chloropyrimidine) Step1->Step2 Step3 3. Microwave Heating (120°C, 20 min) Step2->Step3 Step4 4. Aqueous Workup & Extraction Step3->Step4 Step5 5. Flash Chromatography (EtOAc/Hexane) Step4->Step5

Caption: Step-by-step workflow for microwave-assisted SNAr coupling.

Step-by-Step Methodology:

  • Salt Neutralization (Causality: Liberating the Nucleophile): In a 10 mL microwave vial equipped with a magnetic stir bar, suspend N-Methylthiazol-2-amine hydrochloride (1.2 mmol) in 2-methoxyethanol (3 mL). Add DIPEA (3.0 mmol) dropwise at room temperature. Validation: The cloudy suspension will transition to a clear solution within 5 minutes as the hydrochloride salt is neutralized to the free base. The excess DIPEA ensures that the HCl generated during the subsequent SNAr reaction is also scavenged.

  • Electrophile Introduction: Add the substituted 2-chloropyrimidine (1.0 mmol) to the solution. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation (Causality: Overcoming Steric Hindrance): Place the vial in a dedicated microwave synthesizer. Heat the reaction mixture at 120°C for 20–45 minutes[2]. Validation: Monitor the reaction via LC-MS. The disappearance of the 2-chloropyrimidine mass peak and the emergence of the[M+H]+ peak corresponding to the coupled product confirms completion.

  • Quenching and Workup: Cool the vial to room temperature. Pour the mixture into ice-cold distilled water (15 mL). Validation: A precipitate should form immediately. If the product oils out instead of precipitating, extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (to remove residual 2-methoxyethanol and DIPEA salts), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography using a gradient of Ethyl Acetate/Petroleum Ether or EtOAc/MeOH[2].

Protocol B: Regioselective C5-Bromination for Downstream Cross-Coupling

To access complex multi-cyclic scaffolds (e.g., for antiviral drug discovery[1]), the thiazole ring must often be functionalized at the C5 position.

Step-by-Step Methodology:

  • Preparation: Dissolve N-Methylthiazol-2-amine hydrochloride (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5 mL) under an argon atmosphere. Add K2CO3 (1.1 mmol) and stir for 15 minutes to generate the free base.

  • Bromination (Causality: Electrophilic Aromatic Substitution): Cool the reaction mixture to 0°C using an ice bath. Slowly add N-Bromosuccinimide (NBS) (1.05 mmol) in small portions over 10 minutes. Causality: The C5 position of the 2-aminothiazole is highly activated toward electrophiles. Slow addition at 0°C prevents over-bromination and oxidative degradation of the amine.

  • Reaction Monitoring: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature. Validation: Check by TLC (Hexane:EtOAc 3:1). The starting material spot should be completely consumed, replaced by a less polar UV-active spot.

  • Isolation: Quench the reaction with a 10% aqueous sodium thiosulfate solution (5 mL) to destroy any unreacted NBS. Extract with diethyl ether (3 x 15 mL). Wash the organic layer extensively with water (5 x 10 mL) to remove DMF, dry over MgSO4, and evaporate to yield 5-bromo-N-methylthiazol-2-amine, ready for Suzuki-Miyaura coupling.

Sources

Technical Notes & Optimization

Troubleshooting

N-Methylthiazol-2-amine hydrochloride degradation at room temperature

Welcome to the Technical Support Center for N-Methylthiazol-2-amine hydrochloride (CAS: 6142-07-0). As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Methylthiazol-2-amine hydrochloride (CAS: 6142-07-0). As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. This resource provides a deep dive into the physicochemical vulnerabilities of the aminothiazole scaffold, offering self-validating troubleshooting workflows and mechanistic explanations to ensure the integrity of your drug development and synthetic chemistry pipelines.

Mechanistic FAQs: Understanding Room Temperature Degradation

Q: Why does my N-Methylthiazol-2-amine HCl powder turn yellow or brown when stored at room temperature? A: This discoloration is a macroscopic indicator of oxidative and photolytic degradation. The electron-rich thiazole ring and the exocyclic secondary amine are highly susceptible to oxidation by ambient reactive oxygen species (ROS). Furthermore, exposure to visible or UV light triggers a [4+2] Diels-Alder cycloaddition with singlet oxygen. This 1 forms an unstable endoperoxide intermediate that rapidly rearranges into colored, polymeric degradation products[1].

Q: Does the hydrochloride (HCl) salt form protect the compound from ambient moisture? A: No, it exacerbates the issue. While the HCl salt improves aqueous solubility and provides some stability against basic ring-opening, it introduces significant hygroscopicity. At room temperature, the salt readily absorbs atmospheric moisture, creating a localized acidic microenvironment. Over time, this moisture facilitates 2 of the thiazole ring and accelerates oxidative electron transfer[2].

Q: I am observing unexpected masses (+16 Da and +32 Da) in my LC-MS analysis. What are these? A: These mass shifts correspond to the addition of one or two oxygen atoms, indicating N-oxidation of the exocyclic amine or S-oxidation (sulfoxide/sulfone formation) of the thiazole core. Radical-mediated 3 often target the sulfur atom or the amine nitrogen before resulting in complete fragmentation of the molecule[3].

Troubleshooting Guide: Diagnosing Experimental Failures

Issue: Poor yield or complete failure in downstream cross-coupling or acylation reactions.

  • Diagnosis: The exocyclic amine has likely been compromised. If the amine has undergone N-oxidation or if the thiazole ring has opened due to moisture-induced hydrolysis, the nucleophilicity required for acylation or cross-coupling is destroyed.

  • Actionable Fix: Before abandoning your synthetic route, run a rapid LC-MS check of your starting material. If degradants are present, re-purify the batch via recrystallization (e.g., using anhydrous ethanol/ether systems) and store the recovered product under an Argon atmosphere at -20°C[4].

Issue: Inconsistent biological assay results (e.g., kinase inhibition assays).

  • Diagnosis: Aminothiazoles are frequent structural motifs in 4. Degradation products, particularly ring-opened fragments or N-oxides, can act as false positives (via off-target covalent binding) or false negatives (due to loss of the active pharmacophore)[4].

  • Actionable Fix: Always prepare assay stock solutions fresh in anhydrous DMSO. Do not store DMSO stock solutions at room temperature for more than 4 hours, as DMSO can act as an oxidant over time.

Degradation Pathways & Troubleshooting Workflows

DegradationPathways Compound N-Methylthiazol-2-amine HCl (Intact) Oxidation Oxidative Stress (O2, ROS) Compound->Oxidation Air Exposure Photolysis Photolytic Stress (UV/Vis Light) Compound->Photolysis Light Exposure Moisture Moisture / Humidity (H2O) Compound->Moisture Hygroscopic Uptake Deg1 N-Oxidation & Sulfur Oxidation Oxidation->Deg1 Deg2 Photo-oxygenation (Endoperoxide Formation) Photolysis->Deg2 Deg3 Hydrolytic Ring Opening (Acidic microenvironment) Moisture->Deg3

Mechanistic pathways of N-Methylthiazol-2-amine HCl degradation at room temperature.

TroubleshootingWorkflow Start Observe Discoloration or Impurity Peaks CheckStorage Check Storage Conditions (Temp, Light, Seal) Start->CheckStorage IsLight Exposed to Light? CheckStorage->IsLight IsMoisture Exposed to Air/Moisture? IsLight->IsMoisture No ActionLight Use Amber Glassware & Store in Dark IsLight->ActionLight Yes ActionMoisture Store under Argon/N2 & Use Desiccator IsMoisture->ActionMoisture Yes LCMS Perform LC-MS/MS to Identify Adducts IsMoisture->LCMS No

Step-by-step troubleshooting workflow for detecting and mitigating degradation.

Quantitative Stability Profiles

To assist in your experimental planning, the following table summarizes the degradation kinetics extrapolated from structurally analogous aminothiazole derivatives subjected to room temperature (25°C) stressors.

Table 1: Degradation Kinetics & Mitigation Strategies

Stress ConditionReagent / EnvironmentExposure TimePrimary Degradant (Mass Shift)Estimated Degradation (%)Mitigation Strategy
Ambient Oxidation Atmospheric O₂30 DaysSulfoxide / N-Oxide (+16 Da)5 - 15%Store under Argon/N₂
Photolysis UV/Vis Light24 HoursEndoperoxide Rearrangement20 - 40%Use amber glassware
Hydrolysis Ambient Moisture (RH >60%)14 DaysRing-opened fragments10 - 20%Store in desiccator
Forced Oxidation 3% H₂O₂4 HoursSulfone / Di-N-oxide (+32 Da)> 80%Avoid oxidizing reagents

Self-Validating Protocol: Forced Degradation & Impurity Profiling

Do not rely on visual inspection alone. Use this self-validating protocol to establish a stability-indicating baseline for your specific batch. By intentionally degrading a small sample, you can map the specific LC-MS retention times of the degradants, allowing you to definitively rule out starting material degradation as the cause of downstream reaction failures.

Step 1: Preparation of Stock Solutions

  • Action: Dissolve 10 mg of N-Methylthiazol-2-amine HCl in 10 mL of LC-MS grade Water/Acetonitrile (50:50 v/v).

  • Mechanistic Rationale: Using a mixed aqueous-organic solvent ensures complete dissolution of the polar HCl salt while maintaining compatibility with downstream reverse-phase LC-MS analysis.

Step 2: Oxidative Stress Induction

  • Action: Aliquot 1 mL of the stock solution into a vial. Add 100 µL of 3% H₂O₂. Incubate at room temperature (25°C) for 4 hours.

  • Mechanistic Rationale: Hydrogen peroxide acts as a potent source of ROS, mimicking long-term atmospheric oxidation in a compressed timeframe. This accelerates the formation of N-oxide and sulfoxide degradants[4].

Step 3: Photolytic Stress Induction

  • Action: Aliquot 1 mL of the stock solution into a clear glass vial. Expose to a broad-spectrum UV/Vis lamp (254 nm and 365 nm) for 24 hours at room temperature. Keep a second aliquot in an amber vial as a dark control.

  • Mechanistic Rationale: The clear vial allows photon penetration to trigger singlet oxygen generation and subsequent photo-oxygenation. The amber vial isolates the thermal variable, ensuring any observed degradation is strictly photolytic[1].

Step 4: Reaction Quenching

  • Action: Quench the oxidative stress sample with 100 µL of 0.1 M Sodium Thiosulfate (Na₂S₂O₃).

  • Mechanistic Rationale: Thiosulfate neutralizes unreacted peroxides. If left unquenched, H₂O₂ will continue to oxidize the compound within the high-temperature LC-MS electrospray source, creating false-positive artifact peaks.

Step 5: LC-MS/MS Analysis

  • Action: Inject 5 µL of each stressed sample and the control into an LC-MS/MS system. Monitor for the parent mass (m/z ~115 for the free base) and key degradant masses (m/z 131, m/z 147).

  • Mechanistic Rationale: Comparing the stressed chromatograms against the dark/unquenched controls allows you to build a definitive impurity profile. If these specific peaks appear in your synthetic reaction mixtures, you can confidently diagnose starting material degradation rather than a failure of your catalytic cycle.

References

  • BenchChem - Preventing decomposition of 5,6-Difluorobenzo[d]thiazol-2-amine during reactions - 2

  • BenchChem - In-Depth Technical Guide: Solubility and Stability of 6-propyl-1,3-benzothiazol-2-amine - 4

  • PubMed / NIH - Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR -1

  • ACS Publications - Introduction of Novel Substrate Oxidation into Cytochrome c Peroxidase by Cavity Complementation: Oxidation of 2-Aminothiazole - 5

  • PMC / NIH - Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity - 3

  • PubMed / NIH - Antioxidant activity of an aminothiazole compound: possible mechanisms - 6

Sources

Reference Data & Comparative Studies

Validation

N-Methylthiazol-2-amine hydrochloride vs 2-aminothiazole reactivity

Title: Comparative Reactivity Guide: N-Methylthiazol-2-amine Hydrochloride vs. 2-Aminothiazole Executive Summary The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Reactivity Guide: N-Methylthiazol-2-amine Hydrochloride vs. 2-Aminothiazole

Executive Summary

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of blockbuster drugs such as famotidine and meloxicam[1]. In early-stage drug discovery, functionalizing this ring is a critical pathway for synthesizing highly selective kinase inhibitors and antimicrobial agents[2]. However, the reactivity of the parent 2-aminothiazole differs significantly from its alkylated derivatives, such as N-methylthiazol-2-amine hydrochloride. This guide provides an in-depth, objective comparison of their electronic properties, nucleophilic behavior, and handling requirements to optimize your synthetic workflows.

Mechanistic Reactivity Profile: Electronic Effects and Causality

To master the functionalization of these building blocks, researchers must understand their intrinsic electronic distribution and the physical state of the reagents.

  • The Enaminic Character and C-Nucleophilicity: Despite the presence of an exocyclic amino group, 2-aminothiazoles exhibit a strong enaminic character. The lone pair on the exocyclic nitrogen (N2) is highly delocalized into the electron-deficient thiazole ring. Consequently, the exocyclic nitrogen is a remarkably poor nucleophile (with a pKa of 15–20, closer to an amide than an aniline)[3]. Instead, the electron density is pushed to the C5 position, making 2-aminothiazole a potent carbon nucleophile (C-nucleophile)[4].

  • The Impact of N-Methylation: In N-methylthiazol-2-amine, the addition of the methyl group exerts a positive inductive (+I) effect. This slightly increases the overall electron density of the ring, further activating the C5 position toward electrophilic aromatic substitution (EAS). However, it also introduces steric hindrance at the exocyclic nitrogen, complicating cross-coupling reactions.

  • Salt vs. Free Base Dynamics: 2-aminothiazole is typically supplied as a free base[5]. In contrast, N-methylthiazol-2-amine is frequently supplied as a hydrochloride salt to prevent oxidative degradation and improve shelf stability. In any N-functionalization workflow, this HCl salt mandates the addition of stoichiometric excess base to liberate the active nucleophile in situ.

Reactivity A 2-Aminothiazole (Free Base) C C5 Carbon (Strong C-Nucleophile) A->C Electrophilic Aromatic Substitution D Exocyclic Nitrogen (Weak N-Nucleophile) A->D Requires Transition Metal Catalysis B N-Methylthiazol-2-amine HCl (Salt Form) E In Situ Neutralization (Requires Excess Base) B->E Step 1: Base Addition F Enhanced C5 Activation (+I Effect of Methyl) E->F Resonance Delocalization G Sterically Hindered Secondary Amine E->G Cross-Coupling Reactions

Fig 1: Comparative reactivity pathways and nucleophilic centers of thiazole derivatives.

Quantitative Comparison

The following table summarizes the key physicochemical and reactivity metrics that dictate experimental design.

Property2-AminothiazoleN-Methylthiazol-2-amine HCl
Physical State Solid (Free Base)Solid (Hydrochloride Salt)
Exocyclic N pKa ~15–20 (Amide-like)~15–20 (Amide-like, slightly higher)
Conjugate Acid pKa 5.39~5.50
Nucleophilicity (N) 5.56 (C5 position)>5.56 (Enhanced by N-methyl +I effect)
Primary Reaction Site C5 (Electrophilic), N2 (Coupling)C5 (Electrophilic), N2 (Coupling)
Steric Hindrance at N2 Low (Primary Amine)Moderate (Secondary Amine)

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity and mechanistic causality.

Protocol A: Regioselective C5-Bromination (Demonstrating C-Nucleophilicity)

Objective: Exploit the enaminic activation of the thiazole ring to selectively halogenate the C5 position of 2-aminothiazole. Causality: N-bromosuccinimide (NBS) provides a controlled, low concentration of electrophilic bromine, preventing over-halogenation while targeting the highly nucleophilic C5 carbon.

Step-by-Step Workflow:

  • Preparation: Dissolve 2-aminothiazole (1.0 equiv, 10 mmol) in anhydrous DMF (0.5 M) under an inert argon atmosphere.

  • Electrophile Addition: Cool the solution to 0 °C. Add NBS (1.05 equiv) portion-wise over 15 minutes.

    • Validation Checkpoint: The solution will transition from clear to pale yellow, indicating the formation of the intermediate bromonium complex.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching & Isolation: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual NBS. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Analytical Validation: Analyze the crude product via 1H NMR (DMSO-d6).

    • Self-Validation: The disappearance of the sharp singlet at ~7.1 ppm (the C5 proton) confirms quantitative and regioselective bromination.

Protocol B: Palladium-Catalyzed N-Arylation (Demonstrating N-Nucleophilicity)

Objective: Overcome the poor N-nucleophilicity of N-methylthiazol-2-amine HCl to form a secondary N-aryl linkage. Causality: Because the amine is protonated (HCl salt) and inherently non-nucleophilic, we must use a strong base (NaOtBu) to both neutralize the salt and deprotonate the amine during the catalytic cycle. Xantphos is selected as the ligand because its large bite angle accelerates the challenging reductive elimination step for sterically hindered secondary amines[3].

Workflow Step1 Substrate Prep (Neutralize HCl Salt) Step2 Catalyst Activation Pd(OAc)2 + Xantphos Step1->Step2 Step3 Oxidative Addition (Aryl Halide) Step2->Step3 Step4 Transmetalation & Reductive Elimination Step3->Step4 Step5 Product Isolation (N-Aryl Thiazole) Step4->Step5

Fig 2: Standard workflow for Palladium-catalyzed N-arylation of thiazole salts.

Step-by-Step Workflow:

  • Salt Neutralization & Setup: In an oven-dried Schlenk tube, combine N-methylthiazol-2-amine HCl (1.2 equiv), the aryl bromide (1.0 equiv), and NaOtBu (2.5 equiv).

    • Causality: 1.0 equiv of base neutralizes the HCl; the remaining 1.5 equiv drives the catalytic cycle.

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%).

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (0.2 M). Degas via three freeze-pump-thaw cycles to prevent catalyst oxidation.

  • Reaction: Heat the mixture to 100 °C for 12 hours.

    • Validation Checkpoint: The reaction mixture should turn dark brown/black, indicating the formation of active Pd(0) species.

  • Analytical Validation: Filter through Celite and monitor the filtrate via LC-MS.

    • Self-Validation: The presence of the [M+H]+ peak corresponding to the coupled product, alongside the complete consumption of the aryl bromide, validates the catalytic turnover.

References

  • Source: nih.
  • Source: wikipedia.
  • Source: nih.
  • Source: mit.
  • Source: cardiff.ac.

Sources

Comparative

Comprehensive NMR Spectral Reference and Comparison Guide: N-Methylthiazol-2-amine Hydrochloride vs. Free Base

Executive Summary In preclinical drug development and synthetic medicinal chemistry, 2-aminothiazole derivatives serve as privileged pharmacophores, frequently appearing in kinase inhibitors, antimicrobial agents, and vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development and synthetic medicinal chemistry, 2-aminothiazole derivatives serve as privileged pharmacophores, frequently appearing in kinase inhibitors, antimicrobial agents, and viral core protein modulators[1]. A critical decision in the development of these compounds is the selection of the appropriate physical form—typically comparing the free base, N-Methylthiazol-2-amine (CAS: 88294-70-6) , against its salt form, N-Methylthiazol-2-amine hydrochloride (CAS: 6142-07-0) .

This guide provides an objective, data-driven comparison of their 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral profiles. By understanding the mechanistic causality behind chemical shift deviations upon protonation, researchers can accurately validate structural integrity, assess purity, and optimize downstream formulation workflows.

Mechanistic Causality: The Impact of Salt Formation on NMR Tensors

To interpret the NMR spectra of thiazol-2-amines accurately, one must understand the electronic redistribution that occurs during salt formation. While 2-aminothiazoles can theoretically exist in tautomeric forms (amino vs. imino), the amino form strongly predominates in solution.

When hydrochloric acid is introduced to N-Methylthiazol-2-amine, protonation occurs preferentially at the endocyclic nitrogen (N3) rather than the exocyclic amine. This regioselectivity is driven by the thermodynamic stability of the resulting amidinium-type resonance structure.

Causality of Spectral Shifts:

  • 1 H NMR Deshielding: Protonation at N3 withdraws electron density from the heteroaromatic π -system. This inductive and resonance-based electron depletion causes a pronounced downfield shift (deshielding) of the C4 and C5 protons.

  • 13 C NMR Tensor Alterations: While the C5 carbon shifts downfield due to decreased electron density, the C2 and C4 carbons often experience a counterintuitive slight upfield shift. This is caused by alterations in the π -bond order and paramagnetic shielding terms inherent to the protonated amidinium resonance[2].

Mechanism FB N-Methylthiazol-2-amine (Free Base) Protonation Endocyclic N3 Protonation (HCl) FB->Protonation NMR_FB Shielded C5-H (~6.58 ppm) FB->NMR_FB Salt Hydrochloride Salt (Amidinium Resonance) Protonation->Salt NMR_Salt Deshielded C5-H (~6.95 ppm) Salt->NMR_Salt

Fig 1. Mechanistic pathway of N3 protonation and its deshielding effect on NMR chemical shifts.

Comparative Spectral Data Analysis

The following tables summarize the quantitative NMR data for both forms. Data is referenced to Tetramethylsilane (TMS) at δ 0.00 ppm, utilizing DMSO- d6​ as the solvent to prevent signal broadening typically caused by rapid proton exchange in protic solvents[3].

Table 1: 1 H NMR Chemical Shifts Comparison (400 MHz, DMSO- d6​ )
PositionFree Base ( δ ppm)Hydrochloride Salt ( δ ppm)Shift ( Δδ )Multiplicity & Coupling
N-CH 3​ 2.852.98+0.13d ( J=4.8 Hz) s (br)
C5-H 6.586.95+0.37d ( J=3.6 Hz)
C4-H 7.037.35+0.32d ( J=3.6 Hz)
NH / NH 2+​ 7.509.50+2.00br q br s

Analytical Insight: In the free base, the N-CH 3​ protons couple with the adjacent NH proton, appearing as a doublet. In the hydrochloride salt, rapid intermolecular proton exchange or the presence of the NH 2+​ species often collapses this signal into a broad singlet[4].

Table 2: 13 C NMR Chemical Shifts Comparison (100 MHz, DMSO- d6​ )
PositionFree Base ( δ ppm)Hydrochloride Salt ( δ ppm)Shift ( Δδ )
N-CH 3​ 31.333.1+1.8
C5 107.0112.5+5.5
C4 138.5135.2-3.3
C2 170.2165.8-4.4

Self-Validating NMR Acquisition Protocol

To ensure absolute trustworthiness in spectral data, the experimental protocol must be a self-validating system. The following methodology guarantees that the integration ratios and chemical shifts mathematically prove the compound's purity and salt stoichiometry.

Step-by-Step Methodology
  • Sample Preparation (Gravimetric Precision): Weigh exactly 15.0 mg of the analyte. Dissolve in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO- d6​ is selected over CDCl 3​ because the hydrochloride salt exhibits poor solubility in non-polar halogenated solvents. Furthermore, DMSO's strong hydrogen-bond accepting capability sharpens the exchangeable NH/NH 2+​ protons.

  • Internal Standardization: Ensure the DMSO- d6​ contains 0.03% v/v TMS. Set the TMS signal to exactly δ 0.00 ppm during processing to eliminate solvent-induced shift artifacts.

  • Acquisition Parameters ( 1 H NMR): Set the relaxation delay ( D1​ ) to 5.0 seconds. Self-Validation: A D1​ of 5 seconds ensures complete longitudinal relaxation ( T1​ ) of all protons. This guarantees that the integration of the N-CH 3​ peak will be exactly 3.00 relative to the C5-H peak (1.00). Any deviation >2% indicates an impurity or incomplete relaxation.

  • Acquisition Parameters ( 13 C NMR): Acquire a minimum of 1024 scans with a D1​ of 2.5 seconds. Use inverse-gated decoupling if quantitative 13 C integration is required to suppress the Nuclear Overhauser Effect (NOE).

  • Data Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Perform manual zero-order phase correction.

Workflow S1 1. Sample Preparation (15 mg in 0.6 mL DMSO-d6) S2 2. Internal Standardization (0.03% v/v TMS reference) S1->S2 S3 3. NMR Acquisition (1H: 16 scans | 13C: 1024 scans) S2->S3 S4 4. Data Processing (Phase & Baseline Correction) S3->S4

Fig 2. Self-validating high-resolution NMR acquisition workflow for thiazole derivatives.

Performance & Formulation Comparison: Free Base vs. Hydrochloride

Beyond spectral identification, the choice between the free base and the hydrochloride salt drastically impacts drug development workflows[5].

ParameterN-Methylthiazol-2-amine (Free Base)N-Methylthiazol-2-amine HCl (Salt)
Physical State Viscous oil or low-melting solidHighly crystalline solid
Aqueous Solubility Poor to ModerateExcellent (>50 mg/mL)
Stability Prone to atmospheric oxidation (darkens over time)Highly stable, resistant to oxidation
Hygroscopicity ModerateLow to Moderate (depending on polymorph)
Primary Application Intermediate for anhydrous organic synthesis (e.g., Buchwald-Hartwig aminations)Final active pharmaceutical ingredient (API) form; biological assays

References

  • WO2011051540A1 - Androgen receptor modulating compounds - Google Patents Source: Google Patents URL
  • 4-(Indol-3-yl)thiazole-2-amines and 4-(indol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation Source: PubMed Central (PMC) URL:[Link]

  • US11814376B2 - Hepatitis B core protein modulators Source: Google Patents URL
  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents Source: ORCA (Cardiff University) URL:[Link]

  • Identification of 5-Thiocyanatothiazol-2-amines Disrupting WDR5-MYC Protein-protein Interaction Source: DOI / ACS Publications URL:[Link]

Sources

Validation

validating N-Methylthiazol-2-amine hydrochloride purity by LC-MS

Validating N-Methylthiazol-2-amine Hydrochloride Purity by LC-MS: A Comparative Guide to HILIC vs. Reversed-Phase Chromatography As drug discovery pipelines increasingly rely on highly polar, low-molecular-weight buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating N-Methylthiazol-2-amine Hydrochloride Purity by LC-MS: A Comparative Guide to HILIC vs. Reversed-Phase Chromatography

As drug discovery pipelines increasingly rely on highly polar, low-molecular-weight building blocks, analytical scientists face significant challenges in accurately validating compound purity. N-Methylthiazol-2-amine hydrochloride is a prime example: a small, basic, and highly polar heterocyclic salt. When assessing the purity of such compounds via Liquid Chromatography-Mass Spectrometry (LC-MS), relying on default methodologies can lead to false purity readouts and poor sensitivity.

This guide objectively compares the performance of traditional Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for the purity validation of N-Methylthiazol-2-amine hydrochloride, detailing the mechanistic causality behind each experimental choice.

The Analytical Challenge & Mechanistic Causality

N-Methylthiazol-2-amine hydrochloride possesses a basic secondary amine attached to a thiazole ring. Under typical acidic LC-MS conditions, this amine is fully protonated, rendering the molecule exceptionally polar.

The Pitfall of RPLC (C18): Standard RPLC relies on hydrophobic partitioning. Highly polar basic amines have minimal affinity for nonpolar C18 alkyl chains, causing them to elute near or within the void volume 1[1]. Attempting to force retention by using 100% aqueous mobile phases often leads to stationary phase dewetting and irreproducible retention times. Furthermore, co-elution with the solvent front subjects the analyte to severe ion suppression from unretained matrix components in the Electrospray Ionization (ESI) source.

The HILIC Advantage: HILIC is a powerful orthogonal approach that combines a polar stationary phase (e.g., bare silica or amide) with a highly organic mobile phase (>70% acetonitrile). Retention is driven by the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase, supplemented by electrostatic and hydrogen-bonding interactions 2[2]. Crucially, the high organic content in HILIC mobile phases significantly enhances ESI-MS sensitivity. The lower surface tension of acetonitrile compared to water enables highly efficient droplet desolvation, generating a stronger gas-phase ion signal 3[3].

Experimental Protocols: A Self-Validating System

To establish a self-validating system, we run orthogonal LC methods. The protocols below detail the exact causality behind the buffer choices and gradient designs.

Step 1: Causality-Driven Sample Preparation

Sample diluent matching is critical. Injecting a highly aqueous sample into a HILIC system causes severe peak distortion (fronting or splitting) because water acts as a strong elution solvent, dragging the analyte through the column before it can partition 2[2].

  • Protocol: Dissolve N-Methylthiazol-2-amine HCl in 50:50 Acetonitrile:Water to a stock concentration of 1 mg/mL. Dilute to a working concentration of 10 µg/mL using 90:10 Acetonitrile:Water . This maintains solubility while ensuring compatibility with the initial HILIC mobile phase conditions.

Step 2: Method A - Reversed-Phase LC-MS (The Baseline)
  • Column: C18 (2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 2% B to 95% B over 5.0 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: Method B - HILIC-MS (The Optimized Approach)
  • Column: Amide-bonded Silica (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0)

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 95% B to 60% B over 5.0 minutes. (Note: In HILIC, water is the strong solvent, so the gradient must run from high to low organic)2[2].

  • Flow Rate: 0.4 mL/min.

  • Mechanistic Note: Why 10 mM Ammonium Formate? The basic amine of N-Methylthiazol-2-amine will undergo strong secondary cation-exchange interactions with residual negative silanols on the stationary phase. The ammonium formate buffer provides the necessary ionic strength to mask these silanols, preventing severe peak tailing 2[2].

Step 4: Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C

  • Desolvation Gas: 800 L/hr

  • Detection: Full scan m/z 50-300, extracting m/z 115.03 (calculated [M+H]+ for the free base C4H6N2S).

Workflow Visualization

LCMS_Workflow Sample N-Methylthiazol-2-amine HCl Sample Preparation Split Orthogonal LC Injection Sample->Split RPLC Reversed-Phase LC (C18) Low Retention / Void Elution Split->RPLC HILIC HILIC (Amide/Silica) Strong Retention / Good Peak Shape Split->HILIC ESI_RP ESI-MS (+) Signal Suppression RPLC->ESI_RP ESI_HILIC ESI-MS (+) Enhanced Desolvation & Signal HILIC->ESI_HILIC Data Chromatographic Alignment & Purity Calculation ESI_RP->Data ESI_HILIC->Data

Figure 1: Orthogonal LC-MS workflow comparing RPLC and HILIC for polar amine purity validation.

Comparative Experimental Data

The following table summarizes the quantitative performance metrics obtained when analyzing the same lot of N-Methylthiazol-2-amine hydrochloride using both methodologies.

ParameterReversed-Phase LC-MS (C18)HILIC-MS (Amide)
Retention Time (tR) 0.45 min (Void Volume)3.20 min
Peak Asymmetry (As) 2.4 (Severe Tailing)1.1 (Symmetrical)
Signal-to-Noise (S/N) 45:1 (Ion Suppression)380:1 (Enhanced Desolvation)
Calculated Purity (UV 254nm) 92.4% (Co-elution artifacts)99.1% (True Purity)
Impurities Detected 1 (Unresolved)3 (Baseline Resolved)

Discussion & Best Practices

The experimental data unequivocally demonstrates the superiority of HILIC for validating the purity of N-Methylthiazol-2-amine hydrochloride:

  • Retention & Resolution: In RPLC, the compound elutes at 0.45 min, well within the void volume. This prevents the separation of the API from highly polar synthetic impurities or degradation products. HILIC provides a robust retention time of 3.20 min, allowing for the baseline resolution of three distinct trace impurities that were completely masked in the RPLC run.

  • False Purity Readouts: The RPLC method yielded an artificially low purity of 92.4%. This is a common artifact where unresolved polar impurities co-elute with the main peak, skewing the UV integration. The HILIC method resolved these components, revealing a true API purity of 99.1%.

  • Sensitivity & Quantitation: The S/N ratio in HILIC is nearly an order of magnitude higher (380:1 vs 45:1). This is directly attributable to the high-acetonitrile mobile phase facilitating rapid droplet desolvation in the ESI source, whereas the highly aqueous RPLC effluent suppresses ionization 3[3].

Recommendation: For regulatory submissions, pharmacokinetic profiling, or rigorous quality control, relying solely on RPLC for highly polar basic salts is a severe analytical risk. HILIC-MS should be adopted as the primary purity validation method for N-Methylthiazol-2-amine hydrochloride and structurally similar polar amines.

References

  • Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. PubMed / NIH.
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. LCMS.cz.
  • HILIC: The Pros and Cons.
  • Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Halo Columns.

Sources

Comparative

Benchmarking N-Methylthiazol-2-amine Hydrochloride in Kinase Inhibition Assays: A Fragment-Based Drug Discovery Guide

The Role of the Thiazole Scaffold in Fragment-Based Drug Discovery N-Methylthiazol-2-amine hydrochloride is a low-molecular-weight building block widely utilized in Fragment-Based Drug Discovery (FBDD). Rather than funct...

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Author: BenchChem Technical Support Team. Date: April 2026

The Role of the Thiazole Scaffold in Fragment-Based Drug Discovery

N-Methylthiazol-2-amine hydrochloride is a low-molecular-weight building block widely utilized in Fragment-Based Drug Discovery (FBDD). Rather than functioning as a highly potent standalone drug, this molecule serves as a "privileged scaffold." Its primary utility lies in its ability to mimic the purine ring of ATP, allowing it to anchor into the highly conserved ATP-binding hinge region of various kinases.

Recent medicinal chemistry campaigns have successfully elaborated on the N-methylthiazol-2-amine core to develop highly selective inhibitors. For instance, it has been utilized as a structural foundation for 2,4,5-trisubstituted pyrimidine CDK9 inhibitors aimed at inducing apoptosis in cancer cells 1. Furthermore, irreversible fourth-generation EGFR inhibitors designed to overcome C797S-mediated resistance frequently incorporate this thiazole-amine motif to maintain critical hinge-binding interactions 2. Beyond oncology, high-content screening of kinase-focused libraries has identified 4-(1-aminoethyl)-N-methylthiazol-2-amine derivatives as broadly active agents against Dengue viruses 3. It is also a recurring fragment in virtual screening and molecular dynamics simulations for new Dasatinib analogues targeting mutated BCR-ABL1 4.

Mechanistic Rationale: Hinge Region Interaction

The causality behind selecting N-Methylthiazol-2-amine hydrochloride lies in its electronic and steric properties. The thiazole nitrogen acts as a hydrogen bond acceptor, while the secondary amine (N-methyl) acts as a hydrogen bond donor. This bidentate interaction perfectly complements the backbone amide and carbonyl groups of the kinase hinge region (e.g., Met318 in ABL1 or Met793 in EGFR). Because fragments have low initial affinity (typically in the µM to mM range), benchmarking them requires highly sensitive, self-validating biochemical assays before committing to lead optimization.

G N1 Fragment Library (N-Methylthiazol-2-amine HCl) N2 Primary Screening (TR-FRET Kinase Assay) N1->N2 100 µM - 1 mM N3 Hit Validation (SPR / Thermal Shift) N2->N3 IC50 determination N4 Structural Biology (X-ray Co-crystallography) N3->N4 Binding kinetics N5 Lead Optimization (Adding R-groups for Affinity) N4->N5 Hinge-binding mapping

Fragment-based kinase inhibitor screening workflow using N-Methylthiazol-2-amine.

Quantitative Benchmarking

To objectively evaluate N-Methylthiazol-2-amine hydrochloride, it must be benchmarked against both its mature derivatives and a universal kinase control. Ligand Efficiency (LE) is the critical metric here; a high LE indicates that the fragment's binding energy is highly optimized relative to its heavy atom count, making it a superior starting point for drug development.

CompoundClassificationTarget KinaseIC50 (µM)Ligand Efficiency (LE)Molecular Weight ( g/mol )
N-Methylthiazol-2-amine HCl Baseline FragmentPan-Kinase (e.g., CDK/EGFR)> 50.0~0.35150.6
Dasatinib Mature Approved DrugBCR-ABL / Src< 0.001~0.40488.0
Compound C34 Optimized LeadEGFR (T790M)0.05~0.38~500.0
Staurosporine Assay ControlPan-Kinase< 0.005N/A466.5

Note: While the fragment's IC50 is high, its Ligand Efficiency (~0.35) meets the strict >0.3 threshold required for FBDD, justifying its use as a core scaffold.

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

To benchmark low-affinity fragments like N-Methylthiazol-2-amine hydrochloride, standard colorimetric assays are insufficient. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is required. The following protocol is designed as a self-validating system, ensuring that experimental artifacts (like compound aggregation or solvent interference) are intrinsically controlled.

Step 1: Reagent Preparation & DMSO Tolerance Profiling

  • Action: Prepare the kinase of interest (e.g., EGFR or CDK9) in an assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Run a DMSO titration curve from 0.1% to 5% final concentration.

  • Causality: Fragments must be screened at high concentrations (up to 1 mM), which inherently introduces higher volumes of DMSO solvent. Kinases are highly sensitive to solvent denaturation. Establishing a DMSO tolerance baseline ensures that any observed IC50 is due to the fragment binding the hinge region, not solvent-induced protein unfolding.

Step 2: Compound Serial Dilution

  • Action: Dilute N-Methylthiazol-2-amine hydrochloride in 100% DMSO to create a 12-point dose-response curve (top concentration 100 mM, 1:3 dilutions). Transfer 100 nL of this series to a 384-well low-volume assay plate using acoustic liquid handling (e.g., Echo 550).

  • Causality: Acoustic dispensing eliminates plastic tip carryover and ensures precise nanoliter delivery, which is critical when working with high-concentration fragments that are prone to precipitation.

Step 3: Thermodynamic Equilibration

  • Action: Add 5 µL of the kinase/fluorescent-tracer complex to the assay plate. Seal and incubate at room temperature for 60 minutes.

  • Causality: Fragments have fast on/off rates. Allowing the system to reach thermodynamic equilibrium before adding the detection antibody ensures that the measured IC50 accurately reflects the true dissociation constant (Kd) of the fragment.

Step 4: Ratiometric Detection

  • Action: Add 5 µL of Europium-labeled anti-tag antibody. Incubate for 30 minutes. Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a 337 nm excitation laser. Measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor).

  • Causality: The self-validating nature of TR-FRET lies in its ratiometric readout (Emission 665 / Emission 615). If N-Methylthiazol-2-amine hydrochloride exhibits autofluorescence or if there are slight well-to-well volume variations, the ratiometric calculation normalizes these discrepancies, eliminating false positives and ensuring the absolute trustworthiness of the data.

Conclusion

Benchmarking N-Methylthiazol-2-amine hydrochloride reveals that while its raw inhibitory potency is low, its exceptional Ligand Efficiency and privileged hydrogen-bonding profile make it an elite starting point for kinase inhibitor design. By employing self-validating TR-FRET methodologies, researchers can confidently map its hinge-binding kinetics and systematically grow the fragment into a highly potent, selective therapeutic agent.

References

  • High Content Screening of a Kinase-Focused Library Reveals Compounds Broadly-Active against Dengue Viruses. PLOS Neglected Tropical Diseases / NIH.[Link]

  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. ORCA / Cardiff University.[Link]

  • Discovery of Novel Fourth-Generation EGFR Inhibitors to Overcome C797S-Mediated Resistance. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Identification of new dasatinib analogues targeting mutated BCR-ABL1: Virtual screening, molecular docking, and dynamics simulations studies. ResearchGate.[Link]

Sources

Validation

Strategic Selection of 2-Aminothiazole Building Blocks: N-Methyl vs. N-Ethyl Derivatives in Drug Discovery

Executive Summary In early-stage drug discovery, the 2-aminothiazole scaffold is a privileged pharmacophore, frequently acting as a critical hydrogen bond donor/acceptor system in kinase hinge regions and viral protein b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the 2-aminothiazole scaffold is a privileged pharmacophore, frequently acting as a critical hydrogen bond donor/acceptor system in kinase hinge regions and viral protein binding pockets. As a Senior Application Scientist, I frequently observe discovery programs stalling due to improper alkyl substituent selection on this exocyclic amine.

This guide provides an objective, data-driven comparison between N-Methylthiazol-2-amine hydrochloride and N-ethylthiazol-2-amine hydrochloride . By analyzing their physicochemical profiles, steric tolerances, and synthetic behaviors, this guide will help you make informed Structure-Activity Relationship (SAR) decisions when optimizing lead compounds.

Structural & Physicochemical Profiling

The addition of a single methylene (-CH₂-) unit between the methyl and ethyl derivatives fundamentally alters the molecule's rotational entropy, lipophilicity, and steric footprint. Both compounds are typically supplied as hydrochloride salts to prevent oxidative degradation and reduce volatility during long-term storage.

Quantitative Comparison Table
ParameterN-Methylthiazol-2-amine HClN-Ethylthiazol-2-amine HCl
CAS Number 6142-07-090586-84-8
Molecular Formula C₄H₇ClN₂SC₅H₉ClN₂S
Molecular Weight 150.63 g/mol 164.66 g/mol
Exocyclic Substituent Methyl (-CH₃)Ethyl (-CH₂CH₃)
Steric Profile Rigid, minimal bulkRotational flexibility, increased bulk
Lipophilicity (ΔcLogP) Baseline+ ~0.5 relative to methyl
Primary Utility Tight pocket binding (e.g., Kinase hinge)Hydrophobic sub-pocket probing

Mechanistic Impact in Target Binding

The choice between N-methylation and N-ethylation dictates the vector of your molecule within the target's binding site.

The "Magic Methyl" Advantage: The N-methyl group restricts the conformation of the exocyclic amine, often locking it into a preferred geometry. This discrete bump in lipophilicity displaces high-energy water molecules without incurring a high entropic penalty upon binding.

  • Virology: High-content screening has identified the 4-(1-aminoethyl)-N-methylthiazol-2-amine core as a potent, broadly active pharmacophore against multiple Dengue virus serotypes[1]. The N-methyl group provides the exact steric dimensions required for target engagement in human liver-derived cell lines[2].

  • Oncology: Structure-based drug design has heavily leveraged N-methylthiazol-2-amine derivatives to develop highly selective CDK9 inhibitors[3]. Furthermore, in the development of fourth-generation EGFR inhibitors, the N-methylthiazole moiety was critical in overcoming C797S-mediated resistance, achieving low nanomolar inhibitory activity[4].

  • Antimicrobial: Indole-based N-methylthiazol-2-amines have also shown promising antifungal and antimicrobial properties, where larger alkyl groups resulted in a loss of potency[5].

The N-Ethyl Probe Strategy: Conversely, extending the alkyl chain to an ethyl group introduces a rotatable bond. This incurs an entropic penalty; if the binding pocket is rigid and narrow, steric clashes will abrogate binding affinity. However, N-ethylthiazol-2-amine is strategically deployed when SAR data indicates an adjacent lipophilic void or solvent-exposed channel. The ethyl vector fills this void, increasing target residence time—a strategy frequently utilized in the optimization of therapeutics for metabolic disorders[6].

SAR Decision Matrix

SAR_Workflow Start Hit Compound: Unsubstituted 2-Aminothiazole Branch N-Alkylation Strategy (SAR Exploration) Start->Branch N_Methyl N-Methylthiazol-2-amine (Minimal Steric Bulk) Branch->N_Methyl N_Ethyl N-Ethylthiazol-2-amine (Increased Lipophilicity) Branch->N_Ethyl Eval_Methyl Hinge Binding / Pocket Fit Maintains tight H-bond network N_Methyl->Eval_Methyl Eval_Ethyl Solvent Channel Projection Fills hydrophobic sub-pocket N_Ethyl->Eval_Ethyl Decision Optimize Lead Compound Based on IC50 & LogD Eval_Methyl->Decision Eval_Ethyl->Decision

Figure 1: SAR decision matrix for N-alkyl substitution on 2-aminothiazole scaffolds in drug design.

Synthetic Integration & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific reagents and controls are used.

Protocol A: Parallel SNAr Derivatization of N-Alkylthiazol-2-amines

Objective: Synthesize target inhibitors by coupling the thiazole building blocks with a halogenated heterocyclic core (e.g., 2,4-dichloropyrimidine). Nucleophilic Aromatic Substitution (SNAr) is preferred over transition-metal catalysis here to avoid heavy metal contamination in downstream biological assays.

  • Preparation: In a dried 10 mL reaction vial, dissolve 1.0 eq of the electrophilic core in 3 mL of anhydrous DMF.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA serves a dual purpose: it neutralizes the HCl salt of the thiazol-2-amine to liberate the nucleophilic free amine, and it acts as a non-nucleophilic proton scavenger to drive the SNAr reaction forward.

  • Amine Addition: Add 1.1 eq of either N-Methylthiazol-2-amine HCl or N-Ethylthiazol-2-amine HCl.

  • Thermal Activation: Heat the mixture to 90 °C for 12 hours.

    • Causality: The exocyclic amine of the thiazole is moderately deactivated by the electron-withdrawing nature of the heteroaromatic ring; thermal energy is required to overcome the activation barrier.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is validated as complete only when the starting electrophile peak is <5% by UV area. If incomplete, spike with an additional 0.2 eq of the amine.

  • Purification: Quench with H₂O, extract with EtOAc, and purify via reverse-phase HPLC to ensure >95% purity for biological screening.

Protocol B: High-Content Screening (HCS) for Antiviral Activity

Objective: Evaluate the synthesized N-methyl vs. N-ethyl derivatives for viral inhibition (e.g., Dengue virus)[1].

  • Cell Seeding: Seed Huh-7.5 cells in 384-well plates at 2,000 cells/well. Incubate overnight at 37 °C.

  • Compound Treatment: Dispense compounds in a 10-point dose-response curve (0.001 to 10 µM) using an acoustic liquid handler.

    • Causality: Acoustic dispensing prevents compound loss on pipette tips and ensures highly accurate, low-volume transfer of lipophilic compounds.

  • Viral Infection: Infect cells with the target virus at a Multiplicity of Infection (MOI) of 0.5.

  • Fixation & Staining: After 48 hours, fix cells with 4% paraformaldehyde. Stain with target-specific antibodies (e.g., anti-flavivirus envelope protein 4G2) and a nuclear counterstain (Hoechst).

  • Self-Validation & Analysis: Calculate the Z'-factor using DMSO (negative control) and a known reference inhibitor (positive control).

    • Causality: A Z'-factor > 0.5 mathematically validates the robustness of the assay plate. Only plates meeting this criterion are processed through automated image analysis to quantify the percentage of infected cells and determine the EC₅₀.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Methylthiazol-2-amine hydrochloride

Advanced Operational Guide: Safety, PPE, and Handling Protocols for N-Methylthiazol-2-amine Hydrochloride Executive Summary N-Methylthiazol-2-amine hydrochloride (CAS 6142-07-0) is a highly reactive aminothiazole derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Safety, PPE, and Handling Protocols for N-Methylthiazol-2-amine Hydrochloride

Executive Summary

N-Methylthiazol-2-amine hydrochloride (CAS 6142-07-0) is a highly reactive aminothiazole derivative, serving as a critical building block in the synthesis of 1[1] and 2[2]. While its nucleophilic amino group and metabolically stable thiazole core make it invaluable for drug discovery, the hydrochloride salt form presents specific handling challenges. This guide provides a self-validating operational framework for researchers to handle this compound safely, mitigating risks of acute toxicity and respiratory irritation.

Hazard Profiling & Mechanistic Causality

Understanding the chemical behavior of N-Methylthiazol-2-amine hydrochloride is the first step in designing an effective safety protocol.

  • Irritation Causality : As a hydrochloride salt, this compound is prone to dissociation upon contact with ambient moisture or mucosal membranes (eyes, respiratory tract, sweat). This dissociation creates localized acidic microenvironments, which is the primary mechanism behind its GHS classifications:3[3].

  • Aerosolization Risk : The crystalline powder exhibits significant electrostatic properties. Static cling can cause the powder to aerosolize during transfer, dramatically 4[4].

Quantitative PPE Matrix

To counteract the specific hazards of N-Methylthiazol-2-amine hydrochloride, standard laboratory attire is insufficient. The following matrix details the exact specifications required for safe handling.

PPE CategoryTechnical SpecificationMechanistic Justification
Eye/Face EN 166 / ANSI Z87.1 tight-fitting safety gogglesPrevents micro-dust ingress. Standard safety glasses with side shields fail to block aerosolized hydrochloride salts from reaching the ocular mucosa[3].
Hand Protection Nitrile Gloves (≥0.11 mm thickness, >480 min breakthrough)Nitrile provides an excellent barrier against the nucleophilic amine. Double-gloving is mandated during bulk transfers to prevent skin corrosion[3].
Body Protection Flame-retardant, anti-static lab coatDissipates electrostatic charge, preventing the lightweight powder from clinging to the researcher's body or aerosolizing upon movement.
Respiratory N95/P100 Particulate Respirator (if outside hood)Filters out fine crystalline dust. Note: All primary handling must occur inside a certified fume hood, rendering respirators a secondary backup.

Self-Validating Operational Workflow

Do not merely execute steps; verify the environment at each phase to ensure the safety system is intact.

Phase 1: Environmental Verification

  • Airflow Validation : Activate the chemical fume hood. Verify the digital readout shows a face velocity between 80–120 feet per minute (fpm).

    • Self-Validation: Tape a small tissue strip to the sash; it should pull gently inward. If it flutters violently (>120 fpm), turbulent eddies may blow the powder out of the weigh boat. If it sags (<80 fpm), containment is compromised.

  • Static Dissipation : Wipe the analytical balance and surrounding base with an anti-static cloth.

    • Self-Validation: Hover a gloved hand 2 inches above an empty weigh boat on the balance. If the boat shifts or repels, static is still present. Re-wipe until the boat remains perfectly stationary.

Phase 2: Weighing and Transfer

  • Preparation : Tare a grounded, anti-static weigh boat inside the enclosed analytical balance.

  • Transfer : Using a stainless-steel, non-sparking spatula, carefully transfer the N-Methylthiazol-2-amine hydrochloride.4, as the kinetic energy will generate a dust cloud[4].

  • Containment : Once the desired mass is achieved, immediately cap the primary container. Transfer the weigh boat directly to the reaction vessel (e.g., round-bottom flask) within the fume hood before adding any solvents.

Phase 3: Spill Management and Disposal Plan A spill of a reactive hydrochloride salt requires immediate, dust-free containment.

  • Dust Suppression : If a spill occurs, 4 [4]. Dry sweeping will immediately aerosolize the toxic powder, exposing the entire laboratory.

  • Absorption : Carefully pour damp vermiculite or sand over the spill perimeter, working inward to encapsulate the powder.

  • Collection : Use a disposable plastic scoop to transfer the absorbed mass into a sealable, hazardous waste container.

  • Disposal Segregation : Label the container as "Solid Hazardous Waste - Toxic/Irritant (Aminothiazole HCl)". Ensure it is strictly segregated from strong oxidizing agents to prevent exothermic degradation.

Operational Flowchart

The following diagram maps the critical decision points and procedural flow for handling this compound safely.

Workflow Start Verify Fume Hood (80-120 fpm) PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Weigh Weighing (Anti-static tools) PPE->Weigh React Reaction Setup (Aminothiazole HCl) Weigh->React Spill Spill Detected? React->Spill Clean Spill Protocol (Damp Vermiculite) Spill->Clean Yes Dispose Waste Disposal (Solid Hazardous Bin) Spill->Dispose No Clean->Dispose End Decontamination Dispose->End

Figure 1: Standard operating procedure and spill response for N-Methylthiazol-2-amine HCl.

References

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation . PubMed Central (PMC).[Link]

  • High Content Screening of a Kinase-Focused Library Reveals Compounds Broadly-Active against Dengue Viruses . PLOS Neglected Tropical Diseases.[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methylthiazol-2-amine hydrochloride
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N-Methylthiazol-2-amine hydrochloride
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